Bongkrekic Acid
説明
Structure
2D Structure
特性
IUPAC Name |
(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCXABJSXUACKU-WUTQZGRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894840 | |
| Record name | Bongkrekic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
White amorphous solid | |
CAS No. |
11076-19-0, 94188-24-6 | |
| Record name | (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyl-2,4,8,10,14,18,20-docosaheptaenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11076-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bongkrekic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011076190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavotoxin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094188246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bongkrekic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BONGKREKIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7V4I673D2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bongkrekic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
50-60 °C | |
| Record name | Bongkrekic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Discovery and History of Bongkrekic Acid: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Bongkrekic acid is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans (formerly known as Pseudomonas cocovenenans). This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It details the initial identification of the toxin and its causative organism following deadly food poisoning outbreaks in Indonesia. The guide elucidates the mechanism of action of this compound as a specific and irreversible inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), a critical component of cellular energy metabolism. Detailed experimental protocols for the isolation, characterization, and toxicological assessment of this compound are provided, alongside tabulated quantitative data for easy reference. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this complex toxin. This guide serves as a critical resource for researchers, scientists, and drug development professionals working in toxicology, mitochondrial research, and anti-cancer drug discovery.
Introduction
This compound is a highly toxic, heat-stable, and colorless and odorless unsaturated tricarboxylic acid.[1][2] It is a respiratory toxin that has been implicated in numerous fatal food poisoning outbreaks, primarily in Indonesia and China, associated with the consumption of fermented coconut or corn products.[1][2][3] The toxin is a secondary metabolite produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[2] The unique and highly specific mechanism of action of this compound, the irreversible inhibition of the mitochondrial ADP/ATP carrier, has made it a valuable tool in mitochondrial research and a subject of interest in drug development.[1][2] This guide provides a detailed technical account of the discovery, history, and scientific investigation of this compound.
History of Discovery
The history of this compound is inextricably linked to "bongkrek," a traditional Indonesian fermented food made from coconut. The first recorded outbreak of poisoning associated with bongkrek consumption was documented by Dutch researchers in 1895 in Java, Indonesia.[1] However, it was not until the 1930s that a systematic investigation into the cause of these poisonings was undertaken by Dutch scientists W.K. Mertens and A.G. van Veen at the Eijkman Institute in Jakarta.[2][3] Faced with increasingly frequent and deadly outbreaks, with up to 12 cases reported annually, their research led to the successful identification of the causative agent, a bacterium they named Pseudomonas cocovenenans, and the toxin it produced, which they named this compound.[2][4]
The bacterium is now classified as Burkholderia gladioli pathovar cocovenenans.[4] Mertens and van Veen's pioneering work laid the foundation for all subsequent research on this potent toxin.[4]
Physicochemical Properties and Structure
This compound is a complex polyketide with the IUPAC name (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid.[3] Its molecular formula is C₂₈H₃₈O₇ and it has a molecular weight of 486.6 g/mol .[5] The structure of this compound was elucidated through a combination of chemical degradation studies and spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][6][7]
Spectroscopic Data
The structural characterization of this compound and its isomers has been refined over the years with advanced analytical techniques.
Table 1: Key Spectroscopic Data for this compound and its Isomer iBKA-neo [6]
| Spectroscopic Technique | This compound (Z-configuration at C8-C9) | iBKA-neo (E-configuration at C8-C9) |
| ¹H NMR (600 MHz, CD₃OD) | δ 5.98 (t, J = 10.9 Hz, 1H), 5.21 (dt, J = 10.9, 7.6 Hz, 1H) | δ 6.03 (dd, J = 14.7, 10.3 Hz, 1H), 5.46 (dd, J = 14.7, 7.3 Hz, 1H) |
| ¹³C NMR (150 MHz, CD₃OD) | δ 130.55, 123.73 | δ 132.88, 126.45 |
Experimental Protocols
Isolation and Purification of this compound from Burkholderia gladioli pv. cocovenenans
The following protocol is a generalized representation based on modern adaptations of the original methods developed by van Veen and Mertens.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
-
Bacterial Culture: Burkholderia gladioli pv. cocovenenans is cultured in a suitable medium, often containing coconut or corn components, which are rich in fatty acids that promote toxin production.[8] The culture is incubated at a temperature between 22-30°C, which is optimal for this compound synthesis.[9]
-
Extraction: After a sufficient incubation period (e.g., 14 days), the fermentation broth is harvested.[6] The broth is then acidified to a low pH (e.g., <4) to protonate the carboxylic acid groups of this compound, making it more soluble in organic solvents. The acidified broth is then extracted multiple times with an organic solvent such as ethyl acetate.[6]
-
Purification: The organic extracts are combined and concentrated under reduced pressure. The crude extract is then subjected to purification by silica gel column chromatography.[6] The fractions containing this compound are collected and further purified by recrystallization to yield the pure compound.
-
Analysis: The purity and identity of the isolated this compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][10]
Toxicological Assessment: Determination of LD₅₀
The acute toxicity of this compound is typically determined by calculating its median lethal dose (LD₅₀), the dose required to kill 50% of a tested population.
Experimental Protocol for LD₅₀ Determination in Mice
-
Animal Model: Healthy, adult mice of a specific strain and weight range are used. The animals are acclimatized to the laboratory conditions before the experiment.
-
Dose Preparation: A stock solution of purified this compound is prepared in a suitable vehicle (e.g., saline or a mild solvent). A series of graded doses are prepared by serial dilution.
-
Administration: The test animals are divided into groups, with a sufficient number of animals in each group (e.g., 5-10). Each group is administered a single dose of this compound via a specific route (e.g., oral gavage or intraperitoneal injection). A control group receives only the vehicle.[11]
-
Observation: The animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality. The number of deaths in each group is recorded.[11]
-
LD₅₀ Calculation: The LD₅₀ value is calculated using statistical methods, such as the probit analysis or the Reed-Muench method, based on the mortality data from the different dose groups.[12][13]
Table 2: LD₅₀ Values of this compound in Different Animal Models
| Animal Model | Route of Administration | LD₅₀ (mg/kg body weight) | Reference |
| Mice | Oral | 3.16 | [5] |
| Mice | Oral | 0.68–6.84 | [8] |
| Mice | Intravenous | 1.41 | [8] |
| Rats | Oral | >10, <20 | [4] |
| Monkeys (1-5 kg) | Oral | ~0.5 mg per subject | [7] |
Mechanism of Action: Inhibition of Mitochondrial ADP/ATP Translocase
The primary mechanism of this compound's toxicity is its highly specific and potent inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier.[1][2][8] The ANT is an integral inner mitochondrial membrane protein responsible for the exchange of ATP synthesized in the mitochondria for ADP from the cytoplasm.[1][2] This process is essential for providing the cell with the energy required for metabolic processes.
The groundbreaking work of P.J. Henderson and H.A. Lardy in 1970 elucidated this mechanism.[14] They demonstrated that this compound binds to the ANT and locks it in a conformation that prevents the translocation of adenine nucleotides.[14] This inhibition is irreversible.[2]
Signaling Pathway of this compound's Action
References
- 1. A Novel Kinetic Assay of Mitochondrial ATP-ADP Exchange Rate Mediated by the ANT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of ADP–ATP Exchange in Relation to Mitochondrial Transmembrane Potential and Oxygen Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 4. This compound and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound â Uncommon but Fatal Toxin in Certain Foods [cfs.gov.hk]
- 10. Development and validation of an analytical method for determination of this compound in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. jocpr.com [jocpr.com]
- 14. This compound. An inhibitor of the adenine nucleotide translocase of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Bongkrekic Acid: A Technical Guide to its Chemical Biology and Analysis
For Researchers, Scientists, and Drug Development Professionals
Bongkrekic acid is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. Historically associated with fatal food poisoning outbreaks from contaminated fermented coconut or corn products, this complex polyketide has garnered significant interest within the scientific community. Its high specificity as an inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT) makes it an invaluable tool for studying cellular bioenergetics, apoptosis, and mitochondrial physiology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties, mechanism of action, and detailed experimental protocols for the study of this compound.
Chemical Structure and Physicochemical Properties
This compound is a highly unsaturated, tricarboxylic acid. Its intricate structure is fundamental to its potent biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₇ | [1][2] |
| Molecular Weight | 486.6 g/mol | [1][2] |
| IUPAC Name | (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 50-60 °C | |
| Boiling Point | 715.1 ± 60.0 °C (Predicted) | |
| pKa (Predicted) | pKa₁: 3.94, pKa₂: 4.48, pKa₃: 4.99 | |
| Solubility | Soluble in DMSO, methanol, ethanol, acetone, and diethyl ether. Sparingly soluble in water. |
Toxicological Properties
This compound is acutely toxic, with exposure leading to rapid cellular energy depletion and organ failure.
Table 2: Toxicological Data of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| LD₅₀ | 3.16 mg/kg | Mouse | Oral | [4] |
| LD₅₀ | 1.41 mg/kg | Mouse | Intravenous | [4] |
| LD₅₀ | 0.68-6.84 mg/kg | Mouse | Oral | [5] |
Mechanism of Action: Inhibition of the Adenine Nucleotide Translocator
The primary molecular target of this compound is the Adenine Nucleotide Translocator (ANT), an integral protein of the inner mitochondrial membrane. The ANT facilitates the crucial exchange of ADP from the cytoplasm for ATP synthesized within the mitochondrial matrix, a process essential for supplying the cell with energy.
This compound binds with high affinity to the ANT, locking it in a specific conformational state ("c-state") where the nucleotide-binding site is oriented towards the mitochondrial matrix. This irreversible binding allosterically inhibits the transport of both ATP and ADP, effectively decoupling oxidative phosphorylation from cellular ATP-dependent processes. The resulting cellular energy crisis leads to cytotoxicity, particularly in high-energy-demand organs such as the liver, brain, and kidneys.
Caption: this compound inhibits the mitochondrial Adenine Nucleotide Translocator (ANT).
Experimental Protocols
Production and Isolation of this compound from Burkholderia gladioli
This protocol outlines the steps for culturing B. gladioli pv. cocovenenans and extracting this compound.
Materials:
-
Burkholderia gladioli pv. cocovenenans strain
-
Potato Dextrose Broth (PDB) or a defined medium supplemented with oleic acid.
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Methodology:
-
Bacterial Culture: Inoculate B. gladioli pv. cocovenenans into PDB supplemented with a fatty acid source, such as 1% olive oil, to enhance toxin production. Incubate the culture at 22-30°C with shaking for 5-7 days.
-
Extraction:
-
Acidify the culture broth to pH 2.5 with HCl.
-
Extract the acidified broth three times with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Silica Gel Chromatography: Resuspend the crude extract in a minimal volume of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and load it onto a silica gel column. Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate and then methanol). Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.
-
HPLC: Pool the fractions containing this compound and further purify using a reversed-phase C18 HPLC column. A typical mobile phase is a gradient of acetonitrile in water with 0.1% formic acid.
-
Caption: Workflow for the production and purification of this compound.
Assay for ANT Inhibition: Mitochondrial Swelling Assay
This assay indirectly measures the activity of the ANT by observing mitochondrial swelling, which is dependent on the transport of ions coupled to the adenine nucleotide exchange. Inhibition of ANT by this compound will prevent this swelling.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Swelling buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 7.2)
-
Substrates (e.g., 5 mM succinate, 1 µM rotenone)
-
ADP
-
This compound
-
Spectrophotometer
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.
-
Assay Setup:
-
In a cuvette, add the swelling buffer and the mitochondrial suspension to a final protein concentration of approximately 0.5 mg/mL.
-
Add the respiratory substrates (succinate and rotenone).
-
Place the cuvette in a spectrophotometer and record the baseline absorbance at 540 nm.
-
-
Initiation of Swelling: Add a small volume of ADP to the cuvette to initiate the exchange via ANT, which will lead to mitochondrial swelling and a decrease in absorbance.
-
Inhibition Measurement:
-
In a separate experiment, pre-incubate the mitochondrial suspension with this compound for a few minutes before adding ADP.
-
The degree of inhibition of the absorbance decrease in the presence of this compound is a measure of its inhibitory effect on the ANT.
-
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols offer a starting point for the safe handling and scientific investigation of this potent and specific mitochondrial toxin.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. [Fast determination of this compound in plasma by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Fluorescence-Based Method to Measure ADP/ATP Exchange of Recombinant Adenine Nucleotide Translocase in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Bongkrekic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. This highly unsaturated tricarboxylic fatty acid is synthesized via a complex biosynthetic pathway encoded by the bon gene cluster. The core of this pathway is a modular type I polyketide synthase (PKS) of the trans-AT subtype, which, in concert with a suite of accessory enzymes, assembles the unique branched and unsaturated backbone of the molecule. Understanding this pathway is critical for the development of diagnostic tools, the prevention of foodborne illnesses, and for exploring the potential of its enzymatic machinery in synthetic biology and drug development. This guide provides an in-depth overview of the this compound biosynthesis pathway, including the genetic basis, enzymatic functions, and available experimental methodologies.
The bon Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is located on a contiguous stretch of DNA known as the bon gene cluster. This cluster contains the genes encoding the core polyketide synthase enzymes as well as a variety of accessory proteins responsible for precursor synthesis, tailoring reactions, and potentially regulation. The size and composition of the bon cluster can vary slightly between different strains of B. gladioli, but the core components are highly conserved.
Table 1: Key Genes in the bon Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Proposed Function |
| bonA | Modular Type I Polyketide Synthase (PKS) |
| bonB | Modular Type I Polyketide Synthase (PKS) |
| bonC | Modular Type I Polyketide Synthase (PKS) |
| bonD | Modular Type I Polyketide Synthase (PKS) |
| bonE | Thioesterase, likely involved in the release of the polyketide chain from the PKS |
| bonF | 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS)-like enzyme, involved in β-branching |
| bonG | HMG-CoA synthase, involved in β-branching |
| bonH | Enoyl-CoA hydratase, involved in β-branching |
| bonI | Enoyl-CoA hydratase/decarboxylase, involved in β-branching |
| bonJ | Acyltransferase |
| bonK | Acyl-CoA dehydrogenase |
| bonL | Cytochrome P450 monooxygenase, responsible for the six-electron oxidation of a methyl group to a carboxylic acid[1] |
| bonM | O-methyltransferase |
| bonN | Acyl Carrier Protein (ACP), the donor ACP for β-branching |
| bonR1 | Putative regulatory protein |
| bonR2 | Putative regulatory protein |
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process initiated by a loading module that primes the PKS with a starter unit derived from acetate. The polyketide chain is then incrementally extended through the sequential action of multiple PKS modules. Each module is responsible for the addition of a two-carbon unit from malonyl-CoA and for the specific tailoring of the growing polyketide backbone.
Key features of the this compound biosynthesis include:
-
A trans-AT PKS system: Unlike the more common cis-AT PKSs, the acyltransferase (AT) domain, which selects the extender units, is a discrete enzyme that acts in trans.
-
Isoprenoid-like β-branching: The pathway involves two unique β-branching events that introduce methyl and carboxymethyl groups to the polyketide chain. These branches are crucial for the toxic activity of this compound.
-
Extensive desaturation: A series of dehydratase (DH) domains within the PKS modules introduce multiple double bonds into the polyketide backbone.
-
Terminal oxidation: A cytochrome P450 monooxygenase, BonL, catalyzes the six-electron oxidation of a terminal methyl group to a carboxylic acid, a critical step for the formation of the tricarboxylic acid structure of BKA[1].
Quantitative Data
A comprehensive search of the current scientific literature did not yield specific quantitative data on the enzyme kinetics (e.g., Km, kcat) of the individual enzymes in the this compound biosynthesis pathway. While several studies have reported on the production of this compound in wild-type and mutant strains of B. gladioli, this data is often presented in a qualitative or semi-quantitative manner (e.g., graphical representations, relative yields). The lack of purified enzymes and established in vitro assays for the complete pathway has likely hindered the determination of these kinetic parameters.
Table 2: this compound Production in Burkholderia gladioli
| Strain | Condition | This compound Titer (mg/L) | Reference |
| B. gladioli pv. cocovenenans NC18 | Co-cultivation with Rhizopus oryzae on PDA medium | 201.86 | [2] |
| B. gladioli pv. cocovenenans NC18 | Soaked black fungus | 6.24 | [2] |
| B. gladioli pv. cocovenenans | The provided search results did not contain sufficient data to populate this table further with specific, comparable production titers under various defined conditions. Production levels are known to be influenced by factors such as media composition (especially fatty acid content), temperature, and pH. | N/A |
Note: The production of this compound is highly dependent on culture conditions. The values presented here are from a single study and may not be representative of all conditions.
Experimental Protocols
This section provides an overview of the key experimental protocols used to investigate the this compound biosynthesis pathway. It is important to note that detailed, step-by-step protocols are often not fully described in the primary literature and may require optimization.
Gene Knockout using λ Red Recombination
The functional characterization of the bon genes has been facilitated by the development of genetic tools for Burkholderia gladioli. The λ Red recombination system has been successfully used to create targeted gene knockouts.
Experimental Workflow for Gene Knockout:
Protocol Outline:
-
Construct the Deletion Cassette: A linear DNA fragment is generated by PCR. This fragment consists of an antibiotic resistance gene (e.g., gentamicin resistance) flanked by 50-100 bp homology arms that are identical to the regions upstream and downstream of the target gene to be deleted.
-
Prepare Electrocompetent Cells: B. gladioli cells carrying a plasmid expressing the λ Red recombinase genes (e.g., from pKD46) are grown to mid-log phase and made electrocompetent. The expression of the recombinase is typically induced by an inducer like arabinose.
-
Electroporation: The purified deletion cassette is introduced into the electrocompetent B. gladioli cells via electroporation.
-
Selection and Screening: The cells are recovered and plated on selective media containing the appropriate antibiotic. Colonies that grow are putative mutants.
-
Verification: The correct integration of the resistance cassette and deletion of the target gene is confirmed by colony PCR using primers that flank the target gene region, followed by DNA sequencing.
-
Phenotypic Analysis: The mutant strain is then cultured under conditions known to induce this compound production. The culture supernatant is extracted and analyzed by LC-MS to confirm the loss of this compound production or the accumulation of intermediates.
In Vitro Reconstitution of β-Branching
The complex β-branching reactions have been studied through the in vitro reconstitution of the responsible enzymes. This involves the expression and purification of the individual enzymes and the acyl carrier protein (ACP), followed by in vitro assays to monitor the formation of the branched intermediate.
Protocol Outline:
-
Protein Expression and Purification: The genes encoding the enzymes of the β-branching cassette (bonF, bonG, bonH, bonI, and bonN) are cloned into expression vectors (e.g., pET vectors) and expressed in a suitable host like E. coli. The proteins are then purified to homogeneity using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Holo-ACP Preparation: The purified ACP (BonN) is converted from its apo-form to the active holo-form by incubation with a phosphopantetheinyl transferase (such as Sfp) and Coenzyme A.
-
In Vitro Assay: The in vitro reaction is typically carried out in a buffered solution containing the purified enzymes, holo-ACP, the necessary substrates (e.g., malonyl-CoA, acetyl-CoA), and cofactors (e.g., NAD(P)H).
-
Analysis: The reaction products are analyzed by techniques such as electrospray ionization mass spectrometry (ESI-MS) to detect the mass shift corresponding to the formation of the β-branched intermediate on the ACP.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the origin of the carbon backbone of natural products. For this compound, feeding studies with 13C-labeled precursors have confirmed that the backbone is derived from acetate units.
Protocol Outline:
-
Culture Preparation: B. gladioli is cultured in a defined minimal medium.
-
Precursor Feeding: At a specific point during the growth phase (e.g., early to mid-log phase), a 13C-labeled precursor (e.g., [1-13C]acetate, [2-13C]acetate, or [1,2-13C2]acetate) is added to the culture medium.
-
Incubation: The culture is incubated for a further period to allow for the incorporation of the labeled precursor into this compound.
-
Extraction and Purification: The this compound is extracted from the culture supernatant and purified, for example, by solid-phase extraction and high-performance liquid chromatography (HPLC).
-
Analysis: The purified this compound is analyzed by nuclear magnetic resonance (NMR) spectroscopy (13C-NMR) and/or mass spectrometry (MS) to determine the positions and extent of 13C-incorporation.
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating example of the complex chemistry catalyzed by microbial polyketide synthases. While significant progress has been made in identifying the bon gene cluster and elucidating the functions of several key enzymes, many aspects of this pathway remain to be explored. Future research should focus on:
-
Biochemical Characterization of Enzymes: The purification and in-depth kinetic analysis of all enzymes in the bon pathway are essential for a complete understanding of the biosynthesis.
-
Regulatory Mechanisms: The regulatory network that controls the expression of the bon gene cluster is currently unknown. Elucidating this network could provide strategies to control this compound production.
-
Heterologous Expression: The successful heterologous expression of the entire bon gene cluster in a more genetically tractable host would greatly facilitate the study of the pathway and the engineering of novel polyketides.
-
Structural Biology: Determining the three-dimensional structures of the PKS modules and accessory enzymes will provide invaluable insights into their catalytic mechanisms and substrate specificity.
A deeper understanding of the this compound biosynthesis pathway will not only contribute to public health by enabling better detection and control of this dangerous toxin but will also expand the toolbox of enzymes available for synthetic biology and the generation of novel bioactive compounds.
References
An In-depth Technical Guide to the Mechanism of Action of Bongkrekic Acid on Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. Its primary mechanism of action is the specific and irreversible inhibition of the mitochondrial Adenine Nucleotide Translocator (ANT), a critical protein in the inner mitochondrial membrane responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytosol. This inhibition leads to a catastrophic disruption of cellular energy metabolism, culminating in cell death. This technical guide provides a comprehensive overview of the molecular mechanism of BKA's action, presents key quantitative data on its inhibitory effects, details relevant experimental protocols for its study, and visualizes the involved pathways and workflows.
Core Mechanism of Action
The cellular energy currency, ATP, is predominantly generated within the mitochondria through oxidative phosphorylation. This process requires a continuous supply of ADP from the cytosol into the mitochondrial matrix. The ANT, an abundant protein of the inner mitochondrial membrane, facilitates this crucial exchange of cytosolic ADP for matrix ATP.[1]
The ANT operates by cycling between two principal conformational states: the cytoplasmic-open state (c-state) and the matrix-open state (m-state).[1] In the c-state, the carrier's binding site is accessible from the intermembrane space, allowing for the binding of ADP. Following ADP binding, the carrier transitions to the m-state, releasing ADP into the matrix. The carrier then binds to ATP in the matrix and reverts to the c-state to release ATP into the intermembrane space.
This compound exerts its toxic effect by specifically binding to the ANT when it is in the m-state.[1] This binding event effectively locks the translocator in this inward-facing conformation, preventing it from transitioning back to the c-state.[1] Consequently, the exchange of ADP and ATP across the inner mitochondrial membrane is halted.[2] This irreversible inhibition leads to a depletion of cytosolic ATP and an accumulation of ADP, ultimately causing a collapse of cellular energy-dependent processes and triggering cell death.[3]
Quantitative Data Summary
The interaction of this compound with the Adenine Nucleotide Translocator has been quantified in various experimental systems. The following tables summarize key inhibitory and binding constants.
Table 1: Inhibitory and Binding Constants of this compound
| Parameter | Value | Species/System | Reference |
| Ki (Dissociation Constant, Inhibition) | 2 x 10⁻⁸ M (20 nM) | Rat Liver Mitochondria | [4] |
| Kd (Dissociation Constant, Binding) | 10 - 40 x 10⁻⁹ M (10-40 nM) | Rat Heart Mitochondria | |
| EC50 (Half Maximal Effective Concentration) | 2.58 µM | Estradiol-deprived MCF-7 cells | [1] |
| 34.14 µM | MDA-MB-231 cells | [1] | |
| >50 µM | MCF-7 cells | [1] | |
| Binding Sites | 0.2 - 0.3 µmoles/g protein | Rat Liver Mitochondria | [4] |
Table 2: Toxicological Data for this compound
| Parameter | Value | Species | Reference |
| Oral LD50 (Median Lethal Dose) | 3.16 mg/kg | Human (estimated) | [5] |
| 0.68 - 6.84 mg/kg | Mice | [5] | |
| Intravenous LD50 | 1.41 mg/kg | Mice | [5] |
| Fatal Dose (Human) | 1 - 1.5 mg | Human | [5] |
Experimental Protocols
The study of this compound's effects on mitochondria involves a series of established protocols. Below are detailed methodologies for key experiments.
Isolation of Mitochondria from Rat Liver
This protocol describes the isolation of mitochondria from rat liver using differential centrifugation, a method that separates organelles based on their size and density.[6][7]
Materials:
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4. Keep on ice.
-
Dounce homogenizer with loose and tight pestles.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize a rat according to approved animal care protocols.
-
Quickly excise the liver and place it in a beaker of ice-cold isolation buffer.
-
Mince the liver into small pieces with scissors.
-
Transfer the minced tissue to a Dounce homogenizer with 10 volumes of isolation buffer.
-
Homogenize with 10-15 strokes of the loose pestle, followed by 10-15 strokes of the tight pestle. Perform all steps on ice.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in fresh isolation buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a minimal volume of the desired experimental buffer.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
Measurement of ADP/ATP Exchange in Isolated Mitochondria
This protocol outlines a fluorometric method to measure the rate of ADP/ATP exchange using the magnesium-sensitive dye Magnesium Green™. The assay exploits the different affinities of ADP and ATP for Mg²⁺.[8][9]
Materials:
-
Isolated mitochondria.
-
Experimental Buffer: e.g., 120 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 2 mM MgCl₂, 1 mM EGTA, pH 7.2.
-
Magnesium Green™ (fluorescent indicator).
-
ADP and ATP stock solutions.
-
This compound stock solution.
-
Fluorometer.
Procedure:
-
Resuspend isolated mitochondria in the experimental buffer to a final concentration of 0.5-1.0 mg/mL.
-
Add Magnesium Green™ to the mitochondrial suspension at a concentration that provides a stable and measurable fluorescence signal.
-
Equilibrate the suspension in the fluorometer cuvette at the desired temperature (e.g., 25°C).
-
To measure the effect of BKA, pre-incubate a sample of the mitochondrial suspension with the desired concentration of BKA for a specified time.
-
Initiate the exchange reaction by adding a known concentration of ADP (e.g., 100 µM).
-
Monitor the change in fluorescence over time. The exchange of external ADP for internal ATP will lead to a decrease in the free Mg²⁺ concentration in the buffer (as ATP has a higher affinity for Mg²⁺ than ADP), resulting in a change in the fluorescence of Magnesium Green™.
-
The initial rate of fluorescence change is proportional to the rate of ADP/ATP exchange.
-
Calibrate the fluorescence signal by adding known amounts of ATP and ADP to determine the relationship between fluorescence and nucleotide concentration.
Assessment of Mitochondrial Membrane Potential using JC-1
The JC-1 assay is a widely used method to assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm). In healthy, energized mitochondria, the cationic dye JC-1 accumulates and forms red fluorescent "J-aggregates." In depolarized mitochondria, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[10][11]
Materials:
-
Cultured cells (e.g., HeLa, HepG2).
-
JC-1 reagent.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
This compound stock solution.
-
Positive control for depolarization (e.g., FCCP or CCCP).
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader.
Procedure:
-
Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis, or plates with coverslips for microscopy). Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration. Include untreated cells as a negative control and cells treated with FCCP (e.g., 10 µM) as a positive control for depolarization.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Remove the staining solution and wash the cells with PBS or assay buffer.
-
Analyze the fluorescence promptly.
-
Microscopy: Capture images using filters for green fluorescence (monomers, e.g., FITC channel) and red fluorescence (J-aggregates, e.g., TRITC channel).
-
Flow Cytometry: Harvest the cells and analyze the fluorescence in the appropriate channels (e.g., FL1 for green, FL2 for red).
-
Plate Reader: Measure the fluorescence intensity at the emission wavelengths for the monomeric (e.g., ~529 nm) and aggregate (e.g., ~590 nm) forms.
-
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio in BKA-treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
Conclusion
This compound is a highly specific and potent inhibitor of the mitochondrial adenine nucleotide translocator. Its mechanism of action, which involves locking the ANT in its matrix-facing conformation, provides a clear example of how disruption of a single, vital mitochondrial protein can lead to profound cellular dysfunction. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to study the effects of BKA and to investigate the broader implications of ANT inhibition in various physiological and pathological contexts. The high toxicity and irreversible nature of BKA's binding underscore the critical importance of the ADP/ATP exchange in maintaining cellular viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound facilitates glycolysis in cultured cells and induces cell death under low glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolating Liver Mitochondria by Differential Centrifugation [bio-protocol.org]
- 7. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of ADP–ATP Exchange in Relation to Mitochondrial Transmembrane Potential and Oxygen Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. real.mtak.hu [real.mtak.hu]
- 10. 101.200.202.226 [101.200.202.226]
- 11. abcam.com [abcam.com]
Methodological & Application
Application Notes & Protocols: Extraction of Bongkrekic Acid from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Bongkrekic acid is an extremely potent mitochondrial toxin and is highly lethal to humans.[1] Doses as low as 1 mg have been fatal.[2] All handling of Burkholderia gladioli pv. cocovenenans cultures and purified this compound must be performed by trained personnel in a laboratory with appropriate biosafety containment and personal protective equipment. These protocols are intended for research purposes only.
Introduction
This compound (BKA) is a heat-stable, highly unsaturated tricarboxylic fatty acid produced by the bacterium Burkholderia gladioli pathovar cocovenenans (B. gladioli pv. cocovenenans).[3][4] It is a potent respiratory toxin that exerts its effect by inhibiting the mitochondrial adenine nucleotide translocase (ANT), a critical protein responsible for exchanging ATP synthesized in the mitochondria for ADP from the cytosol.[3][5] This inhibition disrupts cellular energy metabolism, leading to rapid cell death and multi-organ failure.[1][2] BKA has been implicated in numerous fatal food poisoning outbreaks globally, often associated with fermented coconut or corn products.[1][3]
These application notes provide detailed protocols for the cultivation of B. gladioli pv. cocovenenans and the subsequent extraction and purification of this compound for research applications.
Part 1: Bacterial Culture and Toxin Production
The production of BKA is highly dependent on specific culture conditions. The bacterium thrives in environments rich in fatty acids, particularly those found in coconut and corn.[3][6]
Protocol 1: Cultivation of B. gladioli pv. cocovenenans for BKA Production
This protocol is adapted from methodologies described in the literature for optimal toxin yield.[7]
A. Media Preparation:
-
Seed Medium: Standard nutrient broth or Luria-Bertani (LB) broth.
-
Fermentation Medium: A specialized medium is required to induce BKA production. A coconut-based or oleic acid-supplemented medium produces high concentrations of BKA.[3][8]
B. Cultivation Steps:
-
Activation: Streak a cryopreserved stock of B. gladioli pv. cocovenenans onto a nutrient agar plate and incubate at 28-30°C for 2-3 days until colonies are visible.
-
Seed Culture: Inoculate a single colony into a flask containing 50 mL of seed medium. Incubate at 28°C with shaking at 180 rpm for 48 hours.[7]
-
Fermentation: Inoculate the fermentation medium with the seed culture (e.g., a 10% v/v inoculation). Incubate at 30°C with a relative humidity of 70% for up to 14 days.[7] BKA production typically increases significantly after the fifth day of growth.[9] Co-cultivation with certain fungi like Rhizopus oligosporus has been shown to dramatically increase BKA yield.[10]
Data Summary: Optimal Conditions for BKA Production
| Parameter | Optimal Condition | Notes |
| Bacterium | Burkholderia gladioli pv. cocovenenans | The only pathovar known to produce significant BKA.[3] |
| Temperature | 22–30 °C | Optimal for bacterial growth and toxin production.[3][6] |
| pH | Neutral | |
| Substrate | Rich in fatty acids | Coconut and corn are common sources.[3][6] |
| Key Nutrient | Oleic Acid | Media containing oleic acid produce the highest BKA concentrations.[3][8] |
| Co-culture | e.g., Rhizopus oligosporus | Can increase BKA production by up to 70-fold.[10] |
Part 2: this compound Extraction Protocols
Several methods can be employed to extract BKA from the bacterial culture. The choice of method may depend on the available equipment, desired purity, and downstream application.
Protocol 2A: Solvent-Based Extraction
This method utilizes organic solvents to extract BKA from the fermentation broth and bacterial biomass.
-
Harvesting: After the fermentation period, centrifuge the culture at high speed (e.g., 8,000 x g for 15 minutes) to pellet the bacterial cells. Separate the supernatant and the cell pellet.
-
Extraction:
-
Filtration: Filter the mixture through diatomaceous earth or a 0.22 µm filter membrane to remove cell debris and other solids.[7][11]
-
Concentration: Use a rotary evaporator to concentrate the filtrate under vacuum at 45°C to remove the organic solvent (e.g., methanol or acetone).[7][11] The remaining aqueous solution contains the crude BKA extract.
Protocol 2B: Solid-Phase Extraction (SPE)
SPE is used for sample cleanup and concentration, providing a purer extract than solvent-based methods alone. A weak anion exchange (WAX) column is often effective.[7]
-
Sample Preparation: Use the crude aqueous extract obtained from Protocol 2A. Adjust the pH if necessary based on the SPE column manufacturer's instructions.
-
Column Conditioning: Mount an Oasis WAX column to a vacuum manifold.
-
Activate the column by passing methanol through it.
-
Equilibrate the column by passing water through it.[7]
-
-
Sample Loading: Pass the prepared sample extract through the conditioned WAX column. BKA, being acidic, will be retained on the column.[7]
-
Washing: Wash the column with a weak solvent, such as a 2% formic acid solution, to remove impurities.[7]
-
Elution: Elute the bound BKA from the column using an appropriate solvent, typically methanol containing a small percentage of a strong acid or base (e.g., methanol with ammonia or acetic acid) to disrupt the ionic interaction.
Part 3: Data Presentation and Quantitative Analysis
Accurate quantification of BKA is critical. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and specificity.[12]
Data Summary: BKA Production Yields
| Culture Condition | BKA Yield | Reference |
| B. cocovenenans on coconut medium | 2–4 mg/g | [3] |
| High-producing strain co-cultured with Rhizopus oryzae | 201.86 mg/L | [10] |
| B. gladioli pv. cocovenenans in wet rice noodles (16h) | ~4,800 µg/kg | [13] |
Data Summary: Analytical Method Performance (UHPLC-MS/MS)
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.25 µg/kg | [7][14] |
| Linearity Range | 0.25–500 µg/kg | [7][14] |
| Recovery Rate | 82.32–114.84% | [7][14] |
| Precision (RSD) | < 12.67% | [7][14] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for BKA Extraction and Purification
Caption: Overview of the workflow from bacterial culture to BKA analysis.
Protocol Workflow: Solid-Phase Extraction (SPE)
Caption: Step-by-step workflow for the solid-phase extraction protocol.
Signaling Pathway: BKA Mechanism of Action
Caption: BKA inhibits the mitochondrial ANT, blocking ATP export and causing cell death.
References
- 1. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 2. poison.org [poison.org]
- 3. This compound—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-a Review of a Lesser-Known Mitochondrial Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SFA | this compound Safety of Fermented Corn and Coconut Products [sfa.gov.sg]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of this compound and Iso-bongkrekic Acid in Fermented Dairy Products by UPLC-MS/MS [fxcsxb.com]
- 12. Page loading... [wap.guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rapid Bongkrekic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of various immunoassay formats for the rapid detection of Bongkrekic Acid (BA), a potent mitochondrial toxin. The information is intended to guide researchers in establishing reliable and sensitive detection methods for food safety monitoring and clinical diagnostics.
Introduction to this compound Immunoassays
This compound (BA) is a lethal toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, often found in fermented coconut or corn products.[1] Its detection is crucial for preventing foodborne illnesses. Immunoassays offer a rapid, sensitive, and cost-effective alternative to traditional analytical methods like HPLC-MS for screening a large number of samples.[2][3] This document outlines the principles and protocols for several monoclonal antibody-based immunoassays.
The development of these assays relies on the production of specific monoclonal antibodies (mAbs) against BA.[4] Due to the small size of the BA molecule, it is a hapten and must be conjugated to a carrier protein to elicit an immune response for antibody production. Various immunoassay formats have been successfully developed, including indirect competitive enzyme-linked immunosorbent assay (icELISA), immunochromatographic assays (ICA) or lateral flow assays (LFA), and advanced immunosensors.[2][4][5]
Quantitative Data Summary
The following tables summarize the performance of different immunoassay methods for this compound detection as reported in the literature. This allows for a direct comparison of their key analytical parameters.
Table 1: Performance of icELISA Methods for this compound (BA) Detection
| Development Strategy | IC50 (ng/mL) | Limit of Detection (LOD) | Linear Range (ng/mL) | Reference |
| Heterologous-coating strategy | 5.49 | 0.99 ng/mL | 2.12 - 14.21 | [2][6] |
| Monoclonal antibody-based | 17.9 | < 10 ng/mL | Not Specified | [4][7] |
| mAb for BA and iBA | 4.93 (BA), 5.37 (iBA) | 1.02 ng/mL (BA), 1.13 ng/mL (iBA) | 1.02 - 23.8 (BA), 1.13 - 25.44 (iBA) | [8] |
Table 2: Performance of Immunochromatographic Assay (ICA) / Lateral Flow Assay (LFA) for this compound (BA) Detection
| Assay Type | Limit of Detection (LOD) | Application | Reference |
| Dimer peptidomimetic-based ICA | 2.50 µg/kg (visual), 0.12 µg/kg (quantitative) | Food and biosamples (blood, urine) | [5] |
| Colloidal gold-based GICA | Not specified | Food products | [3] |
| Dual-readout LFA (fluorescence quenching) | 0.5 ng/mL (visual), 0.16 ng/mL (quantitative) | Rice and flour products | [8][9] |
Table 3: Recovery Rates of Immunoassays in Spiked Food Samples
| Immunoassay Type | Food Matrix | Recovery Rate (%) | Reference |
| icELISA | Rice noodles | 92.0 - 111.9 | [2][6] |
| icELISA | Auricularia auricula (wood ear mushroom) | 105.6 - 115.0 | [2][6] |
| icELISA | Flat rice noodles | 83.2 - 109.0 | [2][6] |
| Dual-modular immunosensor | Food samples | 80.0 - 103.6 | [4][7] |
| Dimer peptidomimetic-based ICA | Blood and urine | 85.0 - 115.2 | [5] |
| Dual-readout LFA | Rice and flour products | 82.2 - 104.4 | [8][9] |
Experimental Protocols
This section provides detailed protocols for the key immunoassay methods.
Protocol for Indirect Competitive ELISA (icELISA)
This protocol is based on a heterologous coating strategy to enhance sensitivity.[2][6]
Materials:
-
This compound (BA) standard
-
Anti-BA monoclonal antibody (mAb)
-
Coating antigen (e.g., a BA analog or a BA-protein conjugate different from the immunogen)
-
Goat anti-mouse IgG-HRP (Horseradish Peroxidase)
-
96-well microtiter plates
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBST: 0.01 M PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% skim milk in PBST)
-
Sample/Standard dilution buffer (e.g., 10% methanol in PBS)
-
TMB substrate solution (3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 300 µL/well of washing buffer.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Add 50 µL of BA standard solution or sample extract to each well.
-
Add 50 µL of diluted anti-BA mAb to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of diluted Goat anti-mouse IgG-HRP to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15 minutes at 37°C in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of BA in the sample.
Protocol for Lateral Flow Immunoassay (LFA)
This protocol describes a typical competitive LFA for BA detection.
Materials:
-
Nitrocellulose (NC) membrane
-
Sample pad, conjugate pad, absorbent pad
-
Backing card
-
Anti-BA mAb conjugated to a reporter (e.g., gold nanoparticles, colored latex beads)
-
Coating antigen (BA-protein conjugate) for the test line (T-line)
-
Goat anti-mouse IgG for the control line (C-line)
-
Dispensing and cutting equipment
Procedure:
-
Preparation of Conjugate Pad: The anti-BA mAb-reporter conjugate is dispensed onto the conjugate pad and dried.
-
Preparation of NC Membrane:
-
The coating antigen is dispensed onto the NC membrane to form the T-line.
-
Goat anti-mouse IgG is dispensed to form the C-line.
-
The membrane is then dried.
-
-
Assembly: The sample pad, conjugate pad, NC membrane, and absorbent pad are assembled onto the backing card. The assembly is then cut into individual test strips.
-
Assay Procedure:
-
Apply a defined volume of the sample extract to the sample pad.
-
The liquid migrates along the strip via capillary action.
-
If BA is present in the sample, it will bind to the mAb-reporter conjugate, preventing it from binding to the T-line.
-
The unbound mAb-reporter conjugate will continue to migrate and be captured at the C-line.
-
-
Interpretation of Results:
-
Negative: Both T-line and C-line appear.
-
Positive: Only the C-line appears. The intensity of the T-line is inversely proportional to the BA concentration.
-
Invalid: The C-line does not appear.
-
Visualizations
The following diagrams illustrate the workflows and principles of the described immunoassays.
Caption: Workflow for the indirect competitive ELISA (icELISA).
Caption: Principle of competitive lateral flow immunoassay (LFA).
Concluding Remarks
The development of rapid immunoassays for this compound is a significant advancement in food safety and public health. The methods outlined provide sensitive, specific, and high-throughput screening capabilities. The choice of assay format will depend on the specific application, required sensitivity, and whether qualitative or quantitative results are needed. For instance, icELISA is well-suited for laboratory-based screening of many samples, while LFAs are ideal for on-site, rapid testing. Further advancements, such as the development of dual-modular immunosensors, offer even greater sensitivity and versatility.[4] Researchers are encouraged to validate these methods for their specific sample matrices to ensure accuracy and reliability.
References
- 1. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Dual-modular immunosensor for this compound detection using specific monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimer peptidomimetics-based non-toxic immunoassay for this compound in food and biosamples compatible with smartphone demonstration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Overcoming matrix effects in Bongkrekic Acid food analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Bongkrekic Acid (BKA) in food matrices. Our aim is to help you overcome common challenges, particularly those related to matrix effects, and ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a food safety concern?
A1: this compound (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2][3] It is a heat-stable toxin that can contaminate various food products, particularly fermented coconut or corn-based items, as well as improperly stored rice noodles and certain types of mushrooms.[1][3][4] Ingestion of BKA can lead to severe illness, affecting the liver, brain, and kidneys, with a high mortality rate.[2][3][5] The toxin is odorless and tasteless, making it undetectable without analytical testing.[2][3]
Q2: What are "matrix effects" in the context of this compound analysis?
A2: Matrix effects are a major challenge in the quantitative analysis of BKA using techniques like liquid chromatography-mass spectrometry (LC-MS).[4][6][7] They occur when components of the food sample (the matrix) co-elute with BKA and interfere with its ionization in the mass spectrometer's source.[6][7][8] This interference can either suppress or enhance the BKA signal, leading to inaccurate quantification—underestimation or overestimation of the toxin's concentration.[6][8]
Q3: Which food matrices are most commonly associated with this compound contamination and analytical challenges?
A3: Foods that are rich in fatty acids, such as coconut and corn, are particularly susceptible to the growth of B. gladioli and the production of BKA.[1][3][9] Commonly implicated food matrices include:
-
Fermented coconut products like tempe bongkrek[2]
-
Soaked edible fungi such as Tremella (white wood ear) and black fungus[1][3][11][12]
These matrices are complex and can introduce significant matrix effects during analysis.
Q4: What are the most effective strategies to overcome matrix effects in BKA analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix components.[4][13]
-
Stable Isotope Dilution Analysis (SIDA): This is a highly effective method that uses a stable isotope-labeled internal standard (e.g., 13C-labeled BKA).[14][15] The internal standard behaves similarly to the analyte during sample preparation and ionization, allowing for accurate correction of matrix effects.[14]
-
Effective Sample Preparation: Thorough sample cleanup is crucial to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used.[4][10][12]
-
Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between BKA and interfering matrix components can also reduce matrix effects.[4][16]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. | 1. Flush the column with a strong solvent or replace it if necessary.[17] 2. Adjust the mobile phase pH to ensure BKA is in a single ionic form. 3. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. |
| Inconsistent Retention Times | 1. Fluctuation in pump flow rate or gradient proportioning. 2. Column temperature variations. 3. Changes in mobile phase composition. | 1. Check the HPLC pump for leaks and ensure proper functioning of check valves.[17][18] 2. Use a column oven to maintain a stable temperature.[17] 3. Prepare fresh mobile phase and ensure it is properly degassed. |
| Low Analyte Recovery | 1. Inefficient extraction from the food matrix. 2. Loss of analyte during sample cleanup steps (e.g., SPE). 3. Degradation of BKA during sample processing. | 1. Optimize the extraction solvent and method (e.g., sonication time, pH). Acetonitrile with acetic acid has been shown to be effective.[12] 2. Evaluate different SPE sorbents and elution solvents. A WAX (Weak Anion Exchange) column can be effective.[4] 3. Minimize sample exposure to high temperatures and light. |
| High Signal Suppression or Enhancement (Matrix Effect) | 1. Co-elution of matrix components with BKA. 2. Insufficient sample cleanup. 3. High concentration of salts or other non-volatile components in the final extract. | 1. Optimize the chromatographic gradient to better separate BKA from interferences.[4][16] 2. Implement a more rigorous cleanup method, such as a combination of QuEChERS and SPE.[12] 3. Use a desalting step or ensure the final extract is sufficiently diluted. |
| No Peak Detected for BKA | 1. BKA concentration is below the Limit of Detection (LOD). 2. Complete loss of analyte during sample preparation. 3. Incorrect MS/MS transition parameters. | 1. Concentrate the sample extract or use a more sensitive instrument. 2. Review the entire sample preparation protocol for potential loss points. Use a spiked control sample to trace recovery. 3. Verify the precursor and product ion m/z values for BKA. Positive electrospray ionization may offer better sensitivity.[4][19] |
Quantitative Data Summary
The following tables summarize key performance metrics from validated analytical methods for this compound in various food matrices.
Table 1: Method Performance for BKA and its Isomers in Food Matrices
| Analyte | Food Matrix | Linearity Range (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| BKA | Tremella fuciformis | 0.25 - 500 | 0.25 | 106.13 - 114.35 | < 12.67 | [4] |
| iBKA | Tremella fuciformis | 0.25 - 500 | 0.25 | 94.64 - 105.18 | < 12.67 | [4] |
| iBKA-neo | Tremella fuciformis | 0.25 - 500 | 0.25 | 105.27 - 112.56 | < 12.67 | [4] |
| BKA | Sweet soup dumpling flour | 0.25 - 500 | 0.25 | 82.32 - 114.84 | < 12.67 | [19] |
| BKA | Rice flour | 0.25 - 500 | 0.25 | 82.32 - 114.84 | < 12.67 | [19] |
| BKA | Sour noodles | 0.25 - 500 | 0.25 | 82.32 - 114.84 | < 12.67 | [19] |
Table 2: Performance of LC-MS/MS Methods in Different Matrices
| Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Human Plasma | 2.0 - 400.0 | 2.0 | 89.7 - 109.6 | [20] |
| Human Urine | 2.0 - 400.0 | 2.0 | 86.2 - 104.2 | [20] |
| Rice Noodles | 0.05 - 10 | - | 75 - 110 | [11] |
| Tremella Mushrooms | 0.05 - 10 | - | 75 - 110 | [11] |
| Plasma | 2.5 - 500 | 2.5 | 91.23 - 103.7 | [14] |
| Urine | 2.5 - 500 | 2.5 | 91.23 - 103.7 | [14] |
| Plasma | 1 - 400 | 1 | 76.0 - 96.7 | [21] |
Experimental Protocols
Protocol 1: QuEChERS-Based Sample Preparation for BKA in Tremella and Auricularia
This protocol is adapted from an improved QuEChERS method for the analysis of BKA in edible fungi.[12]
1. Extraction: a. Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile containing 5% (v/v) acetic acid. c. Vortex for 1 minute. d. Add salting-out salts (e.g., 6.0 g anhydrous magnesium sulfate and 1.5 g anhydrous sodium acetate). e. Vortex vigorously for 1 minute. f. Centrifuge at high speed for 5 minutes.
2. Dispersive Solid Phase Extraction (d-SPE) Cleanup: a. Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube. b. Add 200 mg of C18 sorbent. c. Vortex for 30 seconds. d. Centrifuge at high speed for 2 minutes.
3. Final Preparation: a. Filter the supernatant through a 0.22 µm filter into an autosampler vial. b. The sample is now ready for UHPLC-MS/MS analysis.
Protocol 2: SPE-Based Sample Preparation for BKA and its Isomers in Various Food Matrices
This protocol is based on an optimized extraction and enrichment strategy for BKA isomers.[4]
1. Extraction: a. Homogenize the food sample. b. Extract the sample with an appropriate solvent (e.g., acetonitrile). c. Centrifuge to separate the solid and liquid phases.
2. Solid Phase Extraction (SPE) Cleanup: a. Condition a WAX (Weak Anion Exchange) SPE column. b. Load 1 mL of the sample extract onto the column. c. Wash the column with 1 mL of 2% formic acid solution. d. Elute the analytes with 1 mL of methanol containing 5% ammonium hydroxide. e. Collect the eluate.
3. Final Preparation: a. Dry the eluate under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent (e.g., 50:50 water/acetonitrile). c. The sample is now ready for UHPLC-MS/MS analysis.
Visualizations
Caption: QuEChERS-based sample preparation workflow for BKA analysis.
References
- 1. This compound â Uncommon but Fatal Toxin in Certain Foods [cfs.gov.hk]
- 2. poison.org [poison.org]
- 3. What is this compound? How to prevent food poisoning? [fucoidanhiq.com]
- 4. mdpi.com [mdpi.com]
- 5. SFA | this compound Safety of Fermented Corn and Coconut Products [sfa.gov.sg]
- 6. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of this compound in Fermented Corn Flour by High Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS Purification [qikan.cmes.org]
- 11. sciex.com [sciex.com]
- 12. [Determination of this compound in tremella and auricularia auricular by improved QuEChERS method combined with ultra-high performance liquid chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of an analytical method for determination of this compound in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jfda-online.com [jfda-online.com]
- 16. This compound and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. This compound and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fast Determination of this compound and Iso-bongkrekic Acid in Human Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Isotope Dilution [ccspublishing.org.cn]
- 21. Determination of this compound in plasma of food poisoning patients by liquid chromatography-tandem mass spectrometry [zjyfyxzz.com]
Technical Support Center: Optimizing Bongkrekic Acid Production by Burkholderia cocovenenans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Bongkrekic Acid (BKA) from Burkholderia cocovenenans.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental process of producing this compound.
Q1: My B. cocovenenans culture is growing well, but the this compound yield is low or undetectable. What are the potential causes and solutions?
A1: Low or no production of this compound despite good bacterial growth is a common issue. Several factors, primarily related to the culture medium composition and conditions, can contribute to this.
-
Insufficient Lipid Content: The biosynthesis of this compound is highly dependent on the presence of specific fatty acids.[1] Cultures lacking an adequate lipid source will show poor toxin production.
-
Incorrect Fatty Acid Profile: Not all lipids are equally effective. Oleic acid, in particular, has been identified as a key precursor for BKA synthesis.[1] Saturated fatty acids like lauric, myristic, and palmitic acids also stimulate production.
-
Solution: If using a defined medium, ensure the inclusion of oleic acid. If using complex media, consider adding oils rich in this fatty acid, such as olive oil.
-
-
Suboptimal pH: B. cocovenenans produces BKA most effectively in a neutral to slightly alkaline pH range, typically between 6.5 and 8.0.[1]
-
Solution: Monitor and adjust the pH of your culture medium to maintain it within the optimal range.
-
-
Inappropriate Temperature: The optimal temperature for BKA production is between 22-30°C.[1] Higher temperatures may favor bacterial growth but not toxin synthesis.
-
Solution: Ensure your incubator is set to the optimal temperature range for BKA production.
-
Q2: I am observing inconsistent this compound yields between different batches of my experiment. How can I improve reproducibility?
A2: Inconsistent yields often point to variability in experimental setup and conditions.
-
Media Preparation: Minor variations in media components, especially the lipid source, can lead to significant differences in BKA production.
-
Solution: Standardize your media preparation protocol. Use high-quality reagents and accurately measure all components. If using natural oils, be aware that their composition can vary.
-
-
Inoculum Size and Age: The physiological state of the inoculum can impact the kinetics of BKA production.
-
Solution: Use a standardized inoculum preparation method. Inoculate your production cultures with a consistent cell density from a fresh, actively growing starter culture.
-
-
Aeration and Agitation: Oxygen availability can influence bacterial metabolism and secondary metabolite production.
-
Solution: Maintain consistent aeration and agitation rates across all your fermentation batches.
-
Q3: Can co-culturing B. cocovenenans with other microorganisms enhance this compound production?
A3: Yes, co-culturing B. cocovenenans with certain fungi has been shown to dramatically increase BKA yield.[2]
-
Fungal Partners: Co-cultivation with fungi such as Rhizopus oligosporus or Aspergillus brasiliensis can lead to a significant fold-increase in BKA production compared to monocultures.[2]
-
Experimental Approach: See the detailed protocol for co-culture experiments below. This synergistic interaction is a key area of investigation for maximizing BKA yields.
-
Q4: What is the typical time course of this compound production in a batch culture?
A4: this compound is a secondary metabolite, meaning its production typically begins in the late logarithmic or early stationary phase of bacterial growth. In some studies, BKA was not detectable in the first few days of culture, with a significant increase observed around day five.[2] The exact timing can vary depending on the specific culture conditions.
Data Presentation: Optimizing Culture Conditions
The following tables summarize key quantitative data on factors influencing this compound production.
Table 1: Effect of Environmental Parameters on B. cocovenenans Growth and BKA Production
| Parameter | Optimal Range for BKA Production | Inhibitory Conditions for Growth | Reference(s) |
| Temperature | 22 - 30°C | < 10°C or > 45°C | [1] |
| pH | 6.5 - 8.0 | < 3.0 or > 10.0 | [1] |
| NaCl Concentration | < 2% | > 3% | [1] |
| Oxygen | Aerobic | Anaerobic | [2] |
Table 2: Impact of Lipid Source on this compound Yield
| Lipid Source (10% addition) | Fold Increase in BKA Production (compared to no oil) | Reference |
| Olive Oil | up to 12.6-fold | [2] |
| Coconut Oil | Significant increase | [2] |
| Lard | Significant increase | [2] |
| Sunflower Oil | Significant increase | [2] |
| Soybean Oil | Significant increase | [2] |
Table 3: Enhancement of this compound Production through Co-culture
| Co-culture Organism | Fold Increase in BKA Production | Reference |
| Aspergillus brasiliensis | 53-fold | [2] |
| Rhizopus oligosporus | 70-fold | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the optimization of this compound production.
Protocol 1: General Culture of B. cocovenenans for BKA Production
-
Media Preparation:
-
Prepare Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) according to the manufacturer's instructions.
-
For enhanced BKA production, supplement the PDA with 10% (v/v) of a sterile lipid source (e.g., olive oil or coconut oil) after autoclaving and cooling the medium to approximately 50°C. Emulsify the oil by vigorous shaking before pouring the plates.
-
-
Inoculation:
-
Prepare a bacterial suspension of B. cocovenenans in sterile saline or PDB from a fresh culture.
-
Inoculate the surface of the PDA plates or the PDB with the bacterial suspension.
-
-
Incubation:
-
Incubate the cultures at 28°C for 5-7 days. BKA production is typically observed to increase significantly after the first few days of incubation.[2]
-
-
Harvesting:
-
For agar cultures, the agar can be collected for BKA extraction. For broth cultures, the entire culture can be used.
-
Protocol 2: Co-culture of B. cocovenenans and Rhizopus oligosporus
-
Media Preparation:
-
Prepare PDA plates as described in Protocol 1, with the addition of 10% lipid.
-
-
Inoculation:
-
Inoculate one side of the PDA plate with a suspension of B. cocovenenans.
-
On the opposite side of the same plate, inoculate with Rhizopus oligosporus.
-
-
Incubation:
-
Incubate the co-culture at 28°C for 5-7 days.
-
-
Harvesting:
-
Collect the entire agar medium for BKA extraction.
-
Protocol 3: this compound Extraction and Quantification by HPLC-MS/MS
This protocol is a general guideline and may require optimization based on your specific equipment and standards.
-
Extraction from Agar:
-
Collect the agar from the culture plates into a centrifuge tube.
-
Heat the tube at 100°C for 30 minutes to melt the agar and release the BKA.
-
After cooling, freeze the samples at -20°C.
-
Thaw the samples and centrifuge to pellet the agar. Collect the supernatant.
-
Add 8 ml of an 84:16 acetonitrile:water (v/v) solution to the pellet, vortex, and centrifuge again. Combine the supernatants.[2]
-
-
Extraction from Broth:
-
Centrifuge the broth culture to pellet the bacterial cells. The supernatant can be used for extraction.
-
Alternatively, the entire culture can be extracted with an equal volume of acetonitrile containing 5% (v/v) acetic acid.
-
-
Purification (QuEChERS-based):
-
To the acetonitrile extract, add anhydrous magnesium sulfate and anhydrous sodium acetate, vortex, and centrifuge.
-
Take the supernatant and further clean it up using C18 and anhydrous magnesium sulfate.
-
-
Sample Preparation for HPLC-MS/MS:
-
Evaporate the purified extract to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 50% acetonitrile.
-
Filter the reconstituted sample through a 0.22 µm filter before injection.
-
-
HPLC-MS/MS Analysis:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and methanol or acetonitrile (B) is typical.
-
Detection: Use a mass spectrometer with an electrospray ionization (ESI) source in negative mode. Monitor for the specific m/z of this compound.
-
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is governed by the bon gene cluster, which encodes a type I polyketide synthase (PKS) and associated enzymes. The pathway involves the sequential condensation of acyl-CoA units to form the polyketide backbone, followed by modifications such as methylation and oxidation.
Caption: Overview of the this compound biosynthesis pathway.
Experimental Workflow for BKA Production and Analysis
This workflow outlines the key steps from culture initiation to the final analysis of this compound.
Caption: Experimental workflow for this compound production.
Logical Relationship for Troubleshooting Low BKA Yield
This diagram illustrates the decision-making process for troubleshooting low yields of this compound.
References
Technical Support Center: Troubleshooting Low Yields in Bongkrekic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Bongkrekic Acid (BA).
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for this compound?
A typical yield can vary significantly based on the culture conditions and substrate. However, under optimized laboratory conditions, production can reach up to 2.62 mg/g (dry weight) when the growth medium is supplemented with oleic acid.[1] On a standard coconut medium, yields of 2–4 mg/g have been reported by the second day of culture.[2]
Q2: My bacterial culture of Burkholderia gladioli pv. cocovenenans is growing slowly. How will this affect my this compound yield?
Slow bacterial growth will almost certainly lead to low yields, as there is a direct correlation between biomass and toxin production. Optimal growth of B. gladioli pv. cocovenenans occurs at temperatures between 30-37°C and a pH above 5.5.[2][3][4] Ensure your culture conditions are within the optimal ranges to maximize biomass before the toxin production phase.
Q3: I am observing a low final concentration of this compound after purification. What are the most likely causes?
Low final concentration post-purification can stem from several issues:
-
Inefficient Initial Extraction: The choice of solvent and pH are critical. Using an inappropriate solvent or failing to optimize the pH can leave a significant amount of BA in the biomass or aqueous phase.
-
Degradation During Purification: this compound is sensitive to light and certain pH conditions. Exposure to non-optimal conditions can lead to degradation. It is recommended to store BA at -20°C and protect it from light.
-
Suboptimal Chromatography: Incorrect mobile phase composition, a poorly chosen stationary phase (column), or an unoptimized gradient can lead to poor separation, broad peaks, and apparent low yields.
Q4: Can the composition of the fermentation medium significantly impact yield?
Yes, the medium composition is one of the most critical factors. This compound production is highly dependent on the presence of fatty acids.[1][2] Media rich in oleic acid have been shown to produce the highest concentrations of BA.[1][2] Conversely, media with low fat content (<10% coconut fat) may not produce detectable amounts of the toxin, even with high bacterial growth.[1]
Q5: At what stage of bacterial growth is this compound production maximal?
This compound is a secondary metabolite, meaning its production phase typically follows the primary growth phase of the bacteria. Optimal toxin production occurs at a slightly lower temperature range (22–30°C) than optimal bacterial growth (30-37°C).[2][4] In some studies, BA was undetectable for the first 3 days of cultivation, with a significant increase observed on the fifth day. Therefore, harvesting too early in the culture period can result in negligible yields.
Troubleshooting Guide
Problem 1: Low or No Detectable this compound Production
This section addresses issues related to the fermentation and bacterial culture stage.
-
Possible Cause 1.1: Suboptimal Growth Medium Composition
-
Issue: The medium lacks the necessary precursors for BA synthesis, particularly specific fatty acids.
-
Solution: Supplement the culture medium with a lipid source. Oleic acid is highly effective. High concentrations of coconut fat (40-50%) also significantly boost production. Avoid low-fat media.
-
-
Possible Cause 1.2: Incorrect Temperature or pH
-
Issue: The incubation conditions are optimized for bacterial growth but not for toxin production, or they are outside the optimal range for both.
-
Solution: Employ a two-stage temperature approach. First, culture the bacteria in their optimal growth range (30-37°C). Then, shift the temperature down to the optimal range for BA production (22–30°C).[2][4] Maintain the pH of the medium between 6.5 and 8.0 during the production phase.[2][5]
-
-
Possible Cause 1.3: High Salinity
-
Issue: The concentration of NaCl in the medium is too high, inhibiting toxin production.
-
Solution: Ensure the NaCl concentration in the culture medium is below 2%.[5] Higher salt concentrations can inhibit BA synthesis.
-
Table 1: Effect of Fatty Acid Supplementation on this compound Yield
| Fatty Acid (18-Carbon) | This compound Yield (mg/g dry weight) |
|---|---|
| Oleic Acid (18:1) | 2.62 |
| Stearic Acid (18:0) | Not Detected |
| Linoleic Acid (18:2) | Not Detected |
| Linolenic Acid (18:3) | Not Detected |
Data sourced from Garcia et al. (1999). The study compared 18-carbon fatty acids in defatted Rich Coconut Media.[1]
Table 2: Optimal Environmental Conditions for B. gladioli pv. cocovenenans and BA Production
| Parameter | Optimal for Bacterial Growth | Optimal for BA Production |
|---|---|---|
| Temperature | 30–37°C[2][4] | 22–30°C[2][4][5] |
| pH | > 5.5[3] | 6.5–8.0[2][3][5] |
| NaCl Concentration | < 6%[3] | < 2%[3][5] |
Problem 2: Low Recovery of this compound After Extraction and Purification
This section provides solutions for issues encountered during the downstream processing of the harvested bacterial culture.
-
Possible Cause 2.1: Inefficient Solvent Extraction
-
Issue: The chosen solvent system has poor efficiency for extracting the highly unsaturated, tricarboxylic BA molecule.
-
Solution: Use a polar organic solvent. Acetonitrile has been shown to be effective and can reduce matrix effects compared to methanol.[6] The addition of a small amount of acid (e.g., 1% acetic acid or formic acid) or base (e.g., ammonia) to the solvent can improve recovery rates by ensuring the carboxyl groups are in a consistent protonation state.[6][7] An ammonia-methanol-water mixture is another documented effective solvent system.[8]
-
-
Possible Cause 2.2: Loss During Purification/Cleanup
-
Issue: The purification method is not suitable, leading to loss of the target molecule. Traditional liquid-liquid extractions can be complex and may result in lower recovery.[6]
-
Solution: Employ a solid-phase extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup method. For QuEChERS, a combination of C18 sorbent and anhydrous magnesium sulfate can effectively remove interfering compounds.[7]
-
-
Possible Cause 2.3: Suboptimal HPLC Conditions
-
Issue: Poor chromatographic resolution leads to inaccurate quantification and apparent low yield.
-
Solution: Because BA contains three carboxyl groups, the mobile phase pH is critical.[6] An acidic mobile phase (e.g., buffered with 0.1-0.2% formic or acetic acid) is recommended to suppress the ionization of these groups, resulting in sharper, more symmetrical peaks on a C18 reversed-phase column.[7][8]
-
Table 3: Comparison of Extraction Solvents
| Solvent System | Key Characteristics |
|---|---|
| Acetonitrile + 1% Acetic Acid | Effective extraction with reduced matrix enhancement effect.[6] |
| Methanol + 1% Acetic Acid | Effective extraction but may have a more pronounced matrix effect.[6] |
| Methanol-Ammonia-Water | Documented for effective one-step extraction from rice noodle matrices.[8] |
Table 4: Recommended Starting Parameters for HPLC Purification
| Parameter | Recommended Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.2% Acetic Acid)[8] |
| Mobile Phase B | Acetonitrile (or Methanol) + 0.1% Formic Acid[7][8] |
| Detection | Mass Spectrometry (MS/MS) in Negative Ion Mode (ESI-)[8] |
| Gradient | A linear gradient from low to high organic phase (B) over 5-10 minutes. |
Experimental Protocols
Protocol 1: Optimized Culture of B. gladioli pv. cocovenenans
-
Medium Preparation: Prepare a suitable growth medium such as a defatted Rich Coconut Medium (dRCM).
-
Supplementation: Aseptically supplement the sterilized medium with a filter-sterilized solution of oleic acid to a final concentration that supports optimal production (e.g., as determined by titration experiments, starting around 3-4 mmol per gram of medium).[1]
-
Inoculation: Inoculate the medium with a fresh overnight culture of B. gladioli pv. cocovenenans.
-
Growth Phase: Incubate the culture at 30-37°C with shaking (if in liquid culture) until it reaches the late logarithmic or early stationary phase. This can be monitored by measuring the optical density at 600 nm (OD600).
-
Production Phase: Reduce the incubation temperature to 22-30°C.
-
pH Control: Monitor the pH of the culture and maintain it within the 6.5-8.0 range using sterile acidic or basic solutions as needed.
-
Incubation: Continue incubation for an additional 3 to 5 days to allow for maximal BA production.
-
Harvest: Harvest the entire culture (cells and supernatant) for extraction.
Protocol 2: QuEChERS-Based Extraction and Purification
This protocol is adapted from methodologies described for food matrices and should be optimized for specific culture volumes.[7]
-
Harvesting: Centrifuge the bacterial culture (e.g., 10 mL) at high speed (e.g., 8,000 x g for 10 min) to pellet the cells. Discard the supernatant.
-
Initial Extraction: To the cell pellet, add 10 mL of an acetonitrile solution containing 1-5% acetic acid. Vortex vigorously for 2 minutes to ensure complete cell lysis and suspension.
-
Salting Out: Add 6.0 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate. Vortex immediately for 1 minute to prevent clumping and initiate phase separation.
-
Centrifugation: Centrifuge for 5 minutes at 5,000 x g.
-
Dispersive SPE Cleanup: Transfer a 5 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 200 mg of C18 sorbent and 900 mg of anhydrous MgSO₄.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute and then centrifuge for 5 minutes at 5,000 x g.
-
Final Sample Prep: Take a 2 mL aliquot of the final purified supernatant and evaporate it to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial HPLC mobile phase (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
References
- 1. The effect of lipids on bongkrekic (Bongkrek) acid toxin production by Burkholderia cocovenenans in coconut media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound â Uncommon but Fatal Toxin in Certain Foods [cfs.gov.hk]
- 5. This compound and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of this compound in Fermented Corn Flour by High Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS Purification [qikan.cmes.org]
- 8. Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of this compound and dehydroacetic acid in rice noodles - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Bongkrekic Acid safely
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of Bongkrekic Acid (BA). Given its high toxicity, adherence to strict safety protocols is paramount.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
A1: this compound is a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. It is highly toxic to humans and animals as it irreversibly inhibits the mitochondrial Adenine Nucleotide Translocator (ANT), a critical protein for cellular energy supply.[1][2] This inhibition can lead to cell death and severe damage to organs with high energy demands, such as the liver, brain, and kidneys.[1][3][4] There is no specific antidote for this compound poisoning, and exposure to even small amounts can be fatal.[1][4]
Q2: What are the primary routes of exposure to this compound in a laboratory setting?
A2: In a laboratory setting, the primary routes of exposure are inhalation of aerosols, accidental ingestion, and skin contact.[1] It is crucial to handle this compound in a designated area and with appropriate personal protective equipment to minimize these risks.
Q3: What are the immediate first aid measures in case of exposure?
A3: In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Q4: Is this compound stable? What conditions can cause it to degrade?
A4: this compound is known to be heat-stable, meaning it is not easily destroyed by cooking or standard autoclaving procedures.[1][5][6] Information on its degradation under specific chemical conditions is limited in the available scientific literature. Therefore, all materials contaminated with this compound should be treated as highly hazardous. It is produced in warm environments (22–30 °C) with a neutral pH.[7] Acidification to pH 4.5 with acetic acid has been shown to inhibit its production.[8]
Troubleshooting Guides
Scenario 1: I suspect my cell culture is contaminated with this compound. What should I do?
-
Cease all work immediately: Stop any further use of the suspected cell culture and the incubator it was in.
-
Isolate the area: Prevent access to the affected cell culture and equipment.
-
Consult your institution's safety officer: Report the suspected contamination immediately to your Environmental Health and Safety (EHS) department for guidance on proper decontamination and disposal procedures.
-
Do not attempt to discard the culture through standard laboratory drains. All contaminated materials must be disposed of as hazardous chemical waste.
Scenario 2: I observe unexpected results in my experiment that could be attributed to mitochondrial dysfunction. How can I determine if this compound is the cause?
-
Review your experimental protocol: Carefully check your procedures for any potential sources of contamination.
-
Use a positive control: If possible and safe to do so under your laboratory's guidelines, use a known inhibitor of mitochondrial respiration to see if it replicates the observed effects.
-
Analytical confirmation: The most definitive way to confirm the presence of this compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC).[2] Consult with your institution's core facilities or a specialized analytical laboratory.
Data Presentation
Table 1: Storage and Stability of this compound
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C | To ensure long-term stability. |
| Light Exposure | Protect from light | This compound is light-sensitive. |
| Storage Container | Tightly sealed, in a dry, well-ventilated area | To prevent contamination and degradation. |
| Heat Stability | Heat-stable | Not effectively degraded by standard cooking temperatures.[1][5][6] |
| pH for Production | Neutral pH | Favorable for the growth of B. gladioli and production of the toxin.[3][7] |
| Inhibition of Production | Acidic pH (e.g., pH 4.5 with acetic acid) | Inhibits the growth of the producing bacterium.[8] |
Table 2: Toxicity Data for this compound
| Organism | Route of Administration | LD50 (Lethal Dose, 50%) |
| Mice | Oral | 3.16 mg/kg |
| Humans | Oral (estimated fatal dose) | As low as 1 to 1.5 mg (single dose)[4][9] |
Experimental Protocols
Protocol 1: Safe Handling of this compound in a Laboratory Setting
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, closed-toe shoes, and safety goggles.
-
Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for any tears or punctures before use.
-
-
Weighing and Reconstitution:
-
If working with solid this compound, weigh it out in a chemical fume hood.
-
When reconstituting, add the solvent slowly to the vial to avoid splashing.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable disinfectant, followed by a thorough cleaning.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Waste Disposal:
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous chemical waste.
-
Collect all liquid waste containing this compound in a clearly labeled, sealed waste container.
-
Protocol 2: Inactivation and Disposal of this compound Waste (General Guidance)
Note: There is currently no universally validated protocol for the chemical inactivation of this compound. The following is general guidance for hazardous chemical waste. Always consult with your institution's EHS department for specific procedures.
-
Segregation: Keep this compound waste separate from other chemical waste streams.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the concentration and date.
-
Professional Disposal: Arrange for the disposal of this compound waste through your institution's hazardous waste management program. Do not attempt to neutralize or dispose of it through standard laboratory drains.
Mandatory Visualization
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for responding to a this compound spill.
References
- 1. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SFA | this compound Safety of Fermented Corn and Coconut Products [sfa.gov.sg]
- 4. poison.org [poison.org]
- 5. What is this compound? How to prevent food poisoning? [fucoidanhiq.com]
- 6. This compound â Uncommon but Fatal Toxin in Certain Foods [cfs.gov.hk]
- 7. This compound—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Epidemiology of foodborne this compound poisoning outbreaks in China, 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Method validation for Bongkrekic Acid analysis in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Bongkrekic Acid (BKA) in complex matrices. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing low or no recovery of this compound? | Adsorption to glassware: BKA is known to adsorb to free silanol groups on glass surfaces, leading to significant loss of the analyte.[1][2] | Use polypropylene vials: Avoid glass vials and use polypropylene autosampler vials for sample preparation and analysis.[1][2] Acidification of extraction solvent: The addition of an acid, such as 1% acetic acid (HAc), to the extraction solvent can improve recovery rates.[3] |
| Inefficient extraction: The chosen extraction solvent or method may not be optimal for the specific matrix. | Optimize extraction solvent: Test different solvents like methanol (MeOH) and acetonitrile (ACN). While both can be effective, ACN may offer a less pronounced matrix enhancement effect.[3] Sonication: Employ sonication during the extraction process to enhance the release of BKA from the matrix. | |
| Why are my results showing high variability (poor precision)? | Matrix effects: Complex matrices can cause ion suppression or enhancement in the mass spectrometer, leading to inconsistent results.[1][4] | Use a stable isotope-labeled internal standard: Incorporating a stable isotope internal standard, such as ¹³C₂₈-BKA, can effectively compensate for matrix effects.[1][5] Optimize sample cleanup: Employ a robust sample cleanup method, such as PRiME (process, robustness, improvements, matrix effects, ease of use) HLB purification, to remove interfering substances.[6] Dilution: Dilute the sample extract to minimize the concentration of matrix components. |
| Inconsistent sample preparation: Variability in sample preparation steps can introduce errors. | Ensure thorough mixing: Vortex or shake samples adequately at each step. Precise volume measurements: Use calibrated pipettes for all liquid handling steps. | |
| Why am I observing peak tailing or poor peak shape in my chromatogram? | Secondary interactions with the column: Residual silanol groups on the stationary phase can interact with the acidic BKA molecule. | Use an acidic mobile phase: The addition of a small amount of acid, such as 0.1% formic acid or 1% acetic acid, to the mobile phase can improve peak shape by suppressing the ionization of BKA.[1][5][7] Select an appropriate column: A Hypersil Gold C18 column has been shown to provide good peak shape and separation.[1][2][5] |
| How can I differentiate between this compound and its isomers? | Co-elution of isomers: BKA and its isomers, such as isothis compound (iBKA), have very similar structures and can be difficult to separate chromatographically.[3][4][8] | Optimize chromatographic conditions: A longer run time (e.g., 15 minutes) and a suitable gradient elution can achieve separation of BKA isomers.[3][4][8] Utilize distinct ion ratios: Different isomers may produce unique fragment ion ratios in the mass spectrometer, which can be used for preliminary screening and differentiation.[3][4][8] |
Frequently Asked Questions (FAQs)
What is this compound and why is its analysis important?
This compound (BKA) is a highly toxic, heat-stable respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[9][10][11] It is often found in fermented coconut or corn-based products.[9][10] BKA poisoning has a high mortality rate, and its analysis is crucial for food safety, clinical diagnosis, and forensic investigations to prevent and identify outbreaks.[1][9][12]
What are the main challenges in analyzing this compound in complex matrices?
The main challenges include:
-
Matrix interference: Complex matrices like food and biological fluids can contain substances that interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry.[1][4]
-
Low concentrations: BKA can be toxic at very low levels, requiring highly sensitive analytical methods for detection.[4]
-
Presence of isomers: The existence of isomers with different toxicities necessitates chromatographic methods capable of separating them for accurate quantification.[3][4][8]
-
Analyte stability and recovery: BKA can adsorb to surfaces, leading to losses during sample preparation.[1][2]
Which analytical technique is most suitable for this compound analysis?
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the most commonly used and reliable method for the determination of BKA.[1][3][4] This technique offers high sensitivity, specificity, and the ability to quantify BKA at low concentrations in complex matrices.[1][4][6]
What are typical validation parameters for a this compound analytical method?
A robust method validation for BKA analysis should include the following parameters:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy and Recovery: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.
-
Precision (Intra-day and Inter-day): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the matrix and in solution under different storage conditions.
Quantitative Data Summary
The following tables summarize key quantitative data from validated methods for this compound analysis.
Table 1: Method Validation Parameters for this compound Analysis in Various Matrices
| Parameter | Food Matrices (e.g., Tremella fuciformis, rice flour)[3][4] | Biofluids (Plasma and Urine)[1][5] | Rice and Noodle Products[6] |
| Linearity Range | 0.25–500 µg/kg | 2.5–500 ng/mL | Not Specified |
| Correlation Coefficient (R²) | ≥ 0.99 | ≥ 0.9994 | Not Specified |
| LOD | 0.08 µg/kg | 1 ng/mL | Not Specified |
| LOQ | 0.25 µg/kg | 2.5 ng/mL | 0.20-0.40 µg/kg |
| Recovery | 82.32–114.84% | 91.23–103.7% | 80.5%–106.6% |
| Intra-day Precision (RSD) | < 12.67% | 0.82–3.49% | 2.4%–7.2% |
| Inter-day Precision (RSD) | < 12.67% | 0.82–3.49% | 2.4%–7.2% |
Experimental Protocols
Sample Preparation for Food Matrices (e.g., Rice Flour, Tremella Mushroom)
This protocol is adapted from methodologies described for the analysis of BKA in food matrices.[13]
-
Weighing: Weigh 5 g of crushed rice flour or 2.5 g of Tremella mushroom into a 50 mL centrifuge tube.
-
Extraction: Add 15 mL of 80:20 methanol/water (v/v) with 1% ammonia.
-
Soaking and Sonication: Soak the mixture for 1 hour, followed by sonication for 30 minutes.
-
Centrifugation: Centrifuge the mixture and collect the supernatant.
-
Concentration: Transfer an aliquot of the supernatant (3 mL for rice flour extract or 6 mL for Tremella mushroom extract) to a clean tube and concentrate to 1 mL using a stream of nitrogen gas.
-
Filtration: Filter the concentrated extract through a 0.22 µm filter into a polypropylene autosampler vial.
Sample Preparation for Biofluids (Plasma and Urine)
This protocol is based on methods developed for BKA analysis in clinical and forensic settings.[5]
For Urine:
-
Mixing: In a polypropylene microtube, mix 20 µL of urine with 20 µL of internal standard solution (50 ng/mL) and 160 µL of 50% methanol.
-
Centrifugation: Centrifuge at 10,000 rcf for 15 minutes.
-
Transfer: Transfer the clear supernatant to a polypropylene autosampler vial.
For Plasma:
-
Mixing: In a polypropylene microtube, mix 50 µL of plasma with 50 µL of internal standard solution (50 ng/mL).
-
Protein Precipitation: Add 150 µL of acetonitrile to precipitate proteins and vortex.
-
Centrifugation: Centrifuge at 10,000 rcf for 15 minutes.
-
Transfer: Transfer the clear supernatant to a polypropylene autosampler vial.
UHPLC-MS/MS Conditions
The following are typical UHPLC-MS/MS parameters for BKA analysis.
-
LC System: SCIEX ExionLC system or equivalent[13]
-
Column: Phenomenex Synergi™ 4 µm Fusion-RP (50 x 2 mm) or Hypersil Gold C18 (50 x 2.1 mm, 1.9 µm)[2][13]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[1][5]
-
Flow Rate: 0.45 mL/min[13]
-
Column Temperature: 40°C[13]
-
MS System: SCIEX Triple Quad 4500 system or equivalent[13]
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[13]
-
MRM Transitions: Optimized for BKA and its internal standard. For BKA, typical transitions are from a precursor ion of m/z 485.3 to product ions.[1]
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for low BKA recovery.
References
- 1. Development and validation of an analytical method for determination of this compound in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Development and validation of an analytical method for determination o" by Ying-Tzu Shieh, Te-I Weng et al. [jfda-online.com]
- 3. This compound and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Invisible Food Killer – Pribolab-Devoted to Food Satety Solutions [pribolab.com]
- 8. This compound and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. poison.org [poison.org]
- 13. sciex.com [sciex.com]
Addressing nonspecific binding of Bongkrekic Acid in experimental assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Bongkrekic Acid (BKA) in experimental assays, with a specific focus on addressing and mitigating nonspecific binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the mitochondrial Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP carrier protein.[1][2][3][4] BKA binds with high affinity to the ANT, locking it in the matrix-facing conformation and thereby inhibiting the exchange of ADP and ATP across the inner mitochondrial membrane.[1][2]
Q2: What are the known binding affinities of this compound for the Adenine Nucleotide Translocator?
A2: this compound is a high-affinity ligand for ANT. The dissociation constant (Kd) has been reported to be in the nanomolar range. For instance, studies with rat heart mitochondria have shown a Kd between 10-40 nM.[5]
Q3: Can this compound be used in live-cell assays?
A3: Yes, BKA is cell-permeant and can be used in live-cell assays to study mitochondrial function and its role in cellular processes like apoptosis.[6][7] However, due to its potent toxicity, it's crucial to carefully titrate the concentration and incubation time to achieve the desired biological effect without inducing widespread cell death.[7][8]
Q4: Are there known off-target effects of this compound?
A4: While BKA is highly specific for ANT, as with any potent biological inhibitor, the possibility of off-target effects should be considered, particularly at high concentrations.[9] It is always recommended to include appropriate controls in your experimental design to validate that the observed effects are due to the inhibition of ANT.
Q5: How can I be sure that the effects I'm seeing are due to specific binding to ANT and not nonspecific binding?
A5: To confirm the specificity of BKA's effects, consider the following control experiments:
-
Use of an alternative ANT inhibitor: Compare the effects of BKA with another well-characterized ANT inhibitor that binds to a different site, such as Carboxyatractyloside (CATR).
-
Rescue experiments: If possible, try to rescue the BKA-induced phenotype by providing a downstream metabolite that bypasses the need for mitochondrial ATP export.
-
Binding competition assays: If a suitable labeled ligand for ANT is available, you can perform competitive binding assays to demonstrate that BKA displaces the labeled ligand from its binding site.
Troubleshooting Guides for Nonspecific Binding
Nonspecific binding of this compound can lead to ambiguous results and misinterpretation of data. Below are troubleshooting guides for common experimental setups.
Issue 1: High Background Signal in a Fluorescently Labeled BKA Binding Assay
Possible Cause: The fluorescently labeled BKA is binding to cellular components other than the Adenine Nucleotide Translocator.
Troubleshooting Steps:
-
Optimize Blocking Steps:
-
Pre-incubation with a blocking agent: Before adding the labeled BKA, incubate your cells or isolated mitochondria with a blocking agent to saturate nonspecific binding sites.
-
Choice of Blocking Agent: Commonly used blocking agents include Bovine Serum Albumin (BSA) and casein.[10] The optimal concentration and incubation time should be determined empirically.
-
-
Adjust Buffer Composition:
-
Increase Ionic Strength: Increasing the salt concentration (e.g., NaCl) in your binding buffer can help to disrupt nonspecific electrostatic interactions.
-
Include a Non-ionic Detergent: A low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can reduce nonspecific hydrophobic interactions.[11]
-
-
Perform a Competition Assay:
-
Co-incubate the fluorescently labeled BKA with a large excess of unlabeled BKA. A significant reduction in the fluorescent signal in the presence of the unlabeled competitor indicates that the binding is specific.
-
-
Optimize Washing Steps:
-
Increase the number and duration of washing steps after incubation with the labeled BKA to more effectively remove nonspecifically bound molecules.
-
Issue 2: Inconsistent Results in Mitochondrial Respiration Assays
Possible Cause: At high concentrations, BKA may be nonspecifically interacting with other mitochondrial membrane proteins, affecting their function and leading to variable results.
Troubleshooting Steps:
-
Titrate BKA Concentration:
-
Perform a dose-response curve to determine the lowest effective concentration of BKA that inhibits ANT-mediated respiration. Using the lowest effective concentration will minimize the risk of off-target effects.
-
-
Control for Detergent Effects (if using isolated mitochondria):
-
Use Appropriate Substrates:
-
When assessing the specific inhibition of ADP/ATP exchange, use substrates that donate electrons to different complexes of the electron transport chain to pinpoint the effect of BKA.
-
Experimental Workflow for Troubleshooting Nonspecific Binding
Caption: A logical workflow for troubleshooting and mitigating nonspecific binding of this compound in experimental assays.
Quantitative Data Summary
The following table summarizes the key quantitative parameters related to the binding of this compound to the Adenine Nucleotide Translocator.
| Parameter | Value | Organism/System | Reference |
| Dissociation Constant (Kd) | 10 - 40 nM | Rat Heart Mitochondria | [5] |
| Association Rate Constant (k+1) | 0.7 x 10^5 M⁻¹s⁻¹ | Rat Heart Mitochondria | [5] |
| Dissociation Rate Constant (k-1) | 1.4 x 10⁻³ s⁻¹ | Rat Heart Mitochondria | [5] |
| High Affinity Binding Sites | 1.1 - 1.3 nmol/mg protein | Rat Heart Mitochondria | [5] |
| High Affinity Binding Sites | 0.15 - 0.20 nmol/mg protein | Rat Liver Mitochondria | [5] |
Key Experimental Protocols
Protocol 1: Competitive Binding Assay in Isolated Mitochondria
This protocol is designed to determine the binding specificity of a ligand for the Adenine Nucleotide Translocator using this compound as a competitor.
Materials:
-
Isolated mitochondria
-
Radiolabeled ligand (e.g., [³H]ADP)
-
This compound stock solution
-
Binding buffer (e.g., 70 mM sucrose, 210 mM mannitol, 10 mM HEPES, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup:
-
Prepare reaction tubes containing a final volume of 200 µL of binding buffer.
-
Add a constant concentration of the radiolabeled ligand to all tubes.
-
Add increasing concentrations of unlabeled this compound to the experimental tubes. Include a control tube with no BKA (total binding) and a tube with a large excess of unlabeled ligand to determine nonspecific binding.
-
-
Incubation:
-
Add a consistent amount of isolated mitochondria (e.g., 50-100 µg of protein) to each tube to initiate the binding reaction.
-
Incubate at the appropriate temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound ligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the nonspecific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration to generate a competition curve and determine the IC50.
-
Signaling Pathway Diagram
Caption: this compound inhibits the Adenine Nucleotide Translocator (ANT), preventing the exchange of ADP and ATP across the inner mitochondrial membrane.
References
- 1. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Mitochondrial toxins | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interaction of (3H) this compound with the mitochondrial adenine nucleotide translocator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound facilitates glycolysis in cultured cells and induces cell death under low glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. poison.org [poison.org]
- 9. This compound and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 11. This compound. An inhibitor of the adenine nucleotide translocase of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of mitochondrial protein concentration on the efficiency of outer membrane removal by the cholesterol-selective detergent digitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of Bongkrekic Acid for Adenine Nucleotide Translocase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bongkrekic Acid (BKA) and its specificity for the Adenine Nucleotide Translocase (ANT), a critical mitochondrial protein. By examining experimental data and comparing BKA with other known ANT inhibitors, this document serves as a valuable resource for researchers investigating mitochondrial bioenergetics, apoptosis, and related therapeutic areas.
Introduction to this compound and Adenine Nucleotide Translocase
This compound is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2] It exerts its toxic effects by specifically targeting the Adenine Nucleotide Translocase (ANT), the most abundant protein in the inner mitochondrial membrane.[2] The ANT is responsible for the vital exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix, a cornerstone of cellular energy metabolism.[1]
There are four known isoforms of ANT in humans (ANT1, ANT2, ANT3, and ANT4), each with distinct tissue-specific expression patterns, highlighting their potential as drug targets for a variety of diseases.
BKA is a high-affinity inhibitor of ANT, binding to the protein and locking it in a matrix-facing conformation ("m-state").[2] This conformational lock effectively halts the transport of ADP into the mitochondria and ATP out into the cytosol, leading to a rapid depletion of cellular energy and, ultimately, cell death.[1] This mechanism of action makes BKA a valuable tool for studying mitochondrial function and a potential, albeit highly toxic, lead compound for therapeutic development.
Comparative Analysis of ANT Inhibitors
The specificity of an inhibitor is paramount in research and drug development. To validate the specificity of this compound, it is essential to compare its performance against other known ANT inhibitors. The most well-characterized comparator is Carboxyatractyloside (CATR) , a plant-derived toxin that also potently inhibits ANT. However, CATR acts via a different mechanism, locking the translocase in a cytoplasm-facing conformation ("c-state").[3]
Below is a summary of the inhibitory potency of BKA and other compounds on different ANT isoforms. It is important to note that direct comparisons of IC50 and Ki values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Target | IC50 / Ki | Species | Experimental System | Reference |
| This compound | ANT | Ki = 2 x 10⁻⁸ M | Rat | Isolated Liver Mitochondria | [3] |
| This compound | ANT1 | EC50 = 32.3 ± 11.4 µM (proton leak) | Murine | Reconstituted Planar Lipid Bilayers | [4] |
| Carboxyatractyloside | ANT | - | - | - | - |
| Carboxyatractyloside | ANT1 | EC50 = 18.9 ± 1.8 µM (proton leak) | Murine | Reconstituted Planar Lipid Bilayers | [4] |
| MDBNP | ANT1 | IC50 = 5.8 µM | Human | Yeast Mitochondria | [5] |
| MDBNP | ANT2 | IC50 = 4.1 µM | Human | Yeast Mitochondria | [5] |
| MDBNP | ANT3 | IC50 = 5.1 µM | Human | Yeast Mitochondria | [5] |
| MDBNP | ANT4 | IC50 = 1.4 µM | Human | Yeast Mitochondria | [5] |
| Atractyloside | ANT1, 2, 3, 4 | No significant difference in IC50 | Human | Yeast Mitochondria | [5] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor that reduces the response by half. Ki (Inhibition Constant) is the dissociation constant of the enzyme-inhibitor complex. EC50 (Half maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Off-Target Effects and Specificity Profile
While this compound is widely regarded as a specific inhibitor of ANT, comprehensive screening against other mitochondrial carriers and cellular proteins is crucial for definitive validation.[6] Available literature strongly indicates that BKA's primary mechanism of toxicity is through potent and specific inhibition of ANT.[2][3] Studies have shown that BKA's effects on mitochondrial respiration are directly linked to its inhibition of ADP/ATP exchange, distinguishing its action from inhibitors of the electron transport chain or F1Fo-ATPase.[3]
However, the complete off-target profile of BKA is not exhaustively documented in publicly available literature. Researchers should exercise caution and consider the possibility of unforeseen interactions, particularly when using BKA in complex biological systems.
Experimental Protocols
To aid researchers in validating the specificity of this compound and other ANT inhibitors, we provide a detailed protocol for a key experiment: the ADP/ATP exchange assay in isolated mitochondria.
Protocol: Measurement of ADP/ATP Exchange in Isolated Mitochondria using a Fluorescent Reporter
This protocol is adapted from established methods for measuring ANT activity.[7][8]
Objective: To quantify the rate of ADP/ATP exchange catalyzed by ANT in isolated mitochondria and to assess the inhibitory effect of compounds like this compound.
Principle: This assay utilizes a magnesium-sensitive fluorescent dye, such as Magnesium Green™, to monitor the exchange of ADP for ATP. ATP has a higher affinity for Mg²⁺ than ADP. Therefore, as ATP is exported from the mitochondria in exchange for ADP, the concentration of free Mg²⁺ in the assay buffer decreases, leading to a change in the fluorescence of the indicator dye. The rate of this fluorescence change is proportional to the rate of ADP/ATP exchange.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration Buffer (e.g., 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2)
-
Substrates for mitochondrial respiration (e.g., 5 mM glutamate, 5 mM malate)
-
Magnesium Green™ fluorescent indicator
-
ADP solution (high purity)
-
This compound and other inhibitors of interest
-
Fluorometer capable of kinetic measurements
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from fresh tissue (e.g., rat liver) using standard differential centrifugation methods.[9][10] Determine the protein concentration of the mitochondrial suspension.
-
Assay Setup:
-
In a cuvette or microplate well, add the respiration buffer.
-
Add the Magnesium Green™ indicator to the final desired concentration.
-
Add the respiratory substrates to energize the mitochondria.
-
Add the isolated mitochondria to the assay mixture and allow for temperature equilibration (e.g., 37°C).
-
-
Baseline Measurement: Record the baseline fluorescence for a short period to ensure a stable signal.
-
Initiation of Exchange: Add a known concentration of ADP to initiate the ADP/ATP exchange. The fluorescence should begin to change as ATP is exported.
-
Kinetic Measurement: Record the change in fluorescence over time. The initial linear phase of the fluorescence change reflects the rate of ADP/ATP exchange.
-
Inhibitor Testing:
-
To test the effect of an inhibitor, pre-incubate the mitochondria with the desired concentration of the inhibitor (e.g., this compound) for a few minutes before adding ADP.
-
Alternatively, the inhibitor can be added after initiating the exchange with ADP to observe the immediate effect on the transport rate.
-
-
Data Analysis:
-
Calculate the rate of change in fluorescence (dF/dt) from the kinetic data.
-
Convert the fluorescence change to the rate of ATP appearance using a standard curve generated with known concentrations of ATP and ADP in the presence of Mg²⁺.
-
Compare the rates of ADP/ATP exchange in the presence and absence of inhibitors to determine the percent inhibition and calculate IC50 values.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of ANT-mediated transport and the experimental workflow for its analysis.
Caption: Mechanism of Adenine Nucleotide Translocase (ANT) and its inhibition.
Caption: Workflow for ADP/ATP exchange assay.
Conclusion
This compound is a highly specific and potent inhibitor of the Adenine Nucleotide Translocase. Its unique mechanism of locking the ANT in the matrix-facing conformation provides a powerful tool for dissecting the roles of mitochondrial ATP/ADP exchange in cellular physiology and pathology. While its toxicity precludes direct therapeutic use in most contexts, its high specificity makes it an invaluable research compound. This guide provides the necessary data and protocols to effectively utilize and validate this compound in a laboratory setting, enabling researchers to confidently probe the intricate workings of mitochondrial bioenergetics.
References
- 1. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 2. This compound—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vetmeduni.ac.at [vetmeduni.ac.at]
- 5. Identification of adenine nucleotide translocase 4 inhibitors by molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ANT inhibitors and how do they work? [synapse.patsnap.com]
- 7. A Kinetic Assay of Mitochondrial ATP-ADP Exchange Rate in Permeabilized Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of ADP–ATP Exchange in Relation to Mitochondrial Transmembrane Potential and Oxygen Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity of monoclonal antibodies developed against Bongkrekic Acid (BA), a potent mitochondrial toxin. The information is intended for researchers, scientists, and drug development professionals engaged in the study of BA and the development of diagnostic and therapeutic tools. This document summarizes key experimental data on antibody specificity and provides detailed methodologies for the underlying immunoassays.
Key Findings on Antibody Cross-Reactivity
A comprehensive analysis of available literature reveals that monoclonal antibodies raised against this compound exhibit high specificity, with minimal cross-reactivity to other common mycotoxins. However, significant cross-reactivity is observed with its structural isomer, Isothis compound (IBA).
One of the most detailed studies on this topic was conducted by He et al. (2023), who developed a specific monoclonal antibody, designated as mAb 3A2. The cross-reactivity of this antibody was systematically evaluated against a panel of related compounds and other mycotoxins using an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA). The results are summarized in the table below.
| Compound | Chemical Structure | Cross-Reactivity (%) with mAb 3A2[1] |
| This compound (BA) | C₂₈H₃₈O₇ | 100 |
| Isothis compound (IBA) | C₂₈H₃₈O₇ | 89.6 |
| Aflatoxin B1 | C₁₇H₁₂O₆ | < 0.1 |
| Ochratoxin A | C₂₀H₁₈ClNO₆ | < 0.1 |
| Zearalenone | C₁₈H₂₂O₅ | < 0.1 |
| Deoxynivalenol | C₁₅H₂₀O₆ | < 0.1 |
| Fumonisin B1 | C₃₄H₅₉NO₁₅ | < 0.1 |
Data sourced from He et al. (2023). Cross-reactivity was calculated as (IC₅₀ of BA / IC₅₀ of the tested compound) × 100%.
The data clearly indicates that while the monoclonal antibody 3A2 is highly specific for this compound, it also strongly recognizes Isothis compound, which is an important consideration for diagnostic applications. The negligible cross-reactivity with other tested mycotoxins underscores the antibody's specificity. Another study by Wu et al. (2024) also reported the development of a monoclonal antibody-based ic-ELISA for BA and IBA with "negligible cross-reactivity to other small toxins," though a detailed quantitative comparison was not provided.
Experimental Protocols
The following sections detail the methodologies employed in the development and characterization of anti-Bongkrekic Acid antibodies.
Hapten Synthesis and Immunogen Preparation
To elicit an immune response against the small molecule this compound, it must first be conjugated to a larger carrier protein, a process for which a hapten of BA is synthesized.
Hapten Derivatization:
This compound is activated using the active ester method. Specifically, BA is reacted with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dimethylformamide (DMF) to form an NHS-activated ester of BA. This activated form can then readily react with primary amine groups on carrier proteins.
Conjugation to Carrier Proteins:
The NHS-activated this compound is then conjugated to carrier proteins such as Bovine Serum Albumin (BSA) for the immunogen (to inject into the host animal) and Ovalbumin (OVA) for the coating antigen (for the ELISA plate). The activated hapten is added dropwise to a solution of the carrier protein in a buffer (e.g., phosphate-buffered saline, pH 7.4) and allowed to react for several hours at room temperature or overnight at 4°C. The resulting conjugates (BA-BSA and BA-OVA) are then purified by dialysis to remove unconjugated hapten and other small molecules.
Indirect Competitive ELISA (ic-ELISA) Protocol
The ic-ELISA is a common method for quantifying small molecules like this compound. The principle of this assay is the competition between the free BA in the sample and the BA-protein conjugate coated on the ELISA plate for binding to a limited amount of anti-BA antibody.
Materials:
-
BA-OVA coating antigen
-
Anti-BA monoclonal antibody (e.g., mAb 3A2)
-
Goat anti-mouse IgG conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Phosphate-Buffered Saline (PBS)
-
PBS with 0.05% Tween-20 (PBST) for washing
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
96-well microtiter plates
Procedure:
-
Coating: The wells of a 96-well microtiter plate are coated with the BA-OVA conjugate (e.g., 100 µL of a 1 µg/mL solution in PBS) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with PBST to remove any unbound coating antigen.
-
Blocking: To prevent non-specific binding of antibodies, the wells are blocked with 200 µL of blocking buffer for 1-2 hours at 37°C.
-
Washing: The plate is washed again three times with PBST.
-
Competitive Reaction: 50 µL of standard solutions of this compound (or samples) and 50 µL of the anti-BA monoclonal antibody solution are added to each well. The plate is then incubated for 1 hour at 37°C. During this step, the free BA in the standard/sample competes with the coated BA-OVA for antibody binding.
-
Washing: The plate is washed three times with PBST to remove unbound antibodies and BA.
-
Secondary Antibody Incubation: 100 µL of HRP-conjugated goat anti-mouse IgG, diluted in blocking buffer, is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate is washed five times with PBST to remove the unbound secondary antibody.
-
Substrate Reaction: 100 µL of TMB substrate solution is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes. The HRP enzyme catalyzes the conversion of TMB to a blue-colored product.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of stop solution to each well, which turns the color to yellow.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for hapten synthesis and immunogen/coating antigen preparation.
Caption: Step-by-step workflow of the indirect competitive ELISA for this compound.
References
Navigating the Analytical Maze: A Comparative Guide to Bongkrekic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Bongkrekic Acid (BKA), a potent mitochondrial toxin, is of paramount importance for food safety, clinical diagnostics, and toxicological studies. This guide provides a comparative overview of current analytical methodologies, presenting supporting data from recent studies to aid in the selection of the most appropriate technique for specific research needs.
Recent years have seen a continued reliance on liquid chromatography-mass spectrometry (LC-MS) based methods as the gold standard for BKA detection and quantification.[1][2] These techniques offer high sensitivity and specificity, crucial for identifying the toxin in complex matrices such as food products and biological fluids.[3] However, the landscape of BKA analysis is evolving, with advancements aimed at improving speed, resolving isomeric forms, and enhancing extraction efficiency.[4][5] This guide will delve into the established and emerging methods, providing a clear comparison of their performance characteristics.
Comparative Analysis of Quantification Methods
The choice of an analytical method for this compound quantification is often a trade-off between sensitivity, speed, and the ability to differentiate between isomers. The following table summarizes the performance of various methods as reported in recent literature.
| Method | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) | Key Advantages | Source(s) |
| UHPLC-MS/MS | Food Matrices | 0.25 µg/kg | 82.32–114.84 | < 12.67 | High sensitivity, effective separation of isomers | [5] |
| UHPLC-MS/MS | Biofluids (Plasma, Urine) | Not explicitly stated | High accuracy and efficiency reported | Not explicitly stated | Rapid 6-minute run time, suitable for clinical diagnosis | [3] |
| UPLC-MS/MS | Rice Noodles | Good linearity in 0–50 ng/mL range | Not explicitly stated | Not explicitly stated | Simultaneous determination of BKA and dehydroacetic acid | [6] |
| HPLC-Orbitrap HRMS | Rice Matrices | Not explicitly stated | Not explicitly stated | Not explicitly stated | High-resolution mass spectrometry for accurate identification | [4][7] |
Experimental Protocols: A Closer Look
Detailed methodologies are critical for replicating and comparing results. Below are summaries of experimental protocols for the prominent BKA quantification methods.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is currently the most widely used for its high sensitivity and specificity.
Sample Preparation (Food Matrices)[5]
-
Extraction: Homogenized food samples are typically extracted with an organic solvent mixture, such as methanol, ammonia, and water.[6] A recent study also highlighted a rapid extraction procedure using Fe3O4/Halloysite nanotubes (HNTs).[4]
-
Enrichment: The extract is then enriched to concentrate the BKA and its isomers.
-
Analysis: The final extract is injected into the UHPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions[5]
-
Chromatographic Separation: A C18 column is commonly used to separate BKA and its isomers (iBKA and iBKA-neo) within a 15-minute run time.
-
Mass Spectrometry: Detection is often performed in multiple reaction monitoring (MRM) mode. Interestingly, ammonium positive adduct ions have been shown to yield significantly higher response intensities for all BKA isomers compared to traditional deprotonated molecules.
High-Performance Liquid Chromatography-Orbitrap High-Resolution Mass Spectrometry (HPLC-Orbitrap HRMS)
This technique provides high mass accuracy, aiding in the confident identification of BKA and its isomers.
-
Extraction: A rapid extraction procedure based on magnetic halloysite nanotubes (Fe3O4/HNTs) has been developed for rice matrices.
-
Analysis: The prepared sample is analyzed by HPLC coupled to an Orbitrap HRMS system. This allows for the differentiation of BKA and iBKA in real samples.
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the experimental workflows for BKA quantification.
Caption: General workflow for this compound analysis using UHPLC-MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A New Threat for Food Safety? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an analytical method for determination of this compound in biofluids for toxin monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices [mdpi.com]
- 5. This compound and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Efficacy of Bongkrekic Acid in inducing apoptosis compared to other agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of bongkrekic acid in inducing apoptosis relative to other well-established agents: staurosporine, doxorubicin, and etoposide. While direct comparative studies quantifying the apoptosis-inducing efficacy of this compound against other agents are limited in the available scientific literature, this guide summarizes the known mechanisms of action, available quantitative data for each compound from various studies, and detailed experimental protocols for assessing apoptosis.
Executive Summary
This compound is known to modulate mitochondrial function and can play a role in apoptosis, primarily through its interaction with the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane.[1][2] However, it is often characterized as an inhibitor of the mitochondrial permeability transition pore (MPTP) under certain conditions, which can prevent apoptosis.[3] In contrast, agents like staurosporine, doxorubicin, and etoposide are well-documented direct inducers of apoptosis with distinct mechanisms of action. This guide presents the available data to facilitate an informed understanding of their relative roles in programmed cell death.
Data Presentation: Quantitative Analysis of Apoptosis Induction
The following tables summarize the available quantitative data on the efficacy of staurosporine, doxorubicin, and etoposide in inducing apoptosis. It is important to note that these values are from different studies and experimental conditions, and therefore, direct comparison should be made with caution. No specific IC50 values for the direct induction of apoptosis by this compound were found in the reviewed literature.
Table 1: Efficacy of Staurosporine in Inducing Apoptosis
| Cell Line | IC50 Value (Concentration) | Incubation Time | Method of Analysis |
| MGC803 (gastric cancer) | 54 ng/mL | 24 h | Trypan Blue Exclusion |
| MGC803 (gastric cancer) | 23 ng/mL | 48 h | Trypan Blue Exclusion |
| SGC7901 (gastric cancer) | 61 ng/mL | 24 h | Trypan Blue Exclusion |
| SGC7901 (gastric cancer) | 37 ng/mL | 48 h | Trypan Blue Exclusion |
| MDA-MB-231 (breast cancer) | 7.67 µM | 48 h | Cell Viability Assay |
| HepG2 (liver cancer) | 0.04 µM | Not Specified | Cell Viability Assay |
| MCF-7 (breast cancer) | 0.5 µM | Not Specified | Cell Viability Assay |
Data compiled from various sources.[4][5][6][7]
Table 2: Efficacy of Doxorubicin in Inducing Apoptosis
| Cell Line | Apoptotic Cells (%) | Concentration | Incubation Time | Method of Analysis |
| 32D BCR-ABL1+ (imatinib-sensitive) | Varies | 1 µM | 24 h | Annexin V/SYTOX Green |
| 32D BCR-ABL1+ (Y253H mutant) | Significantly higher than sensitive cells | 1 µM | 24 h | Annexin V/SYTOX Green |
| M1/2 parental cell line | Low levels | Increasing concentrations | 24 h | Acridine Orange DNA-denaturability |
| p53ts-53/p53ts-63 (wild-type p53) | Cooperative apoptotic effect | Increasing concentrations | 24 h | Acridine Orange DNA-denaturability |
Data compiled from various sources.[8][9]
Table 3: Efficacy of Etoposide in Inducing Apoptosis
| Cell Line | Observation | Concentration | Incubation Time | Method of Analysis |
| Neuroblastoma Cells | Required for apoptosis | Not specified | Not specified | Caspase-3 inhibition/siRNA |
| HeLa | Upregulation of Caspase-9 and -3/7 activity | 50 mg/mL | 12 h | Fluorimetric Assay |
| B-cell lines (sensitive) | Dependent on Caspase-8 and -9 activation | Not specified | Not specified | Fluorimetric Assay/Western Blot |
Data compiled from various sources.[10][11][12]
Signaling Pathways in Apoptosis Induction
The mechanisms by which these agents induce apoptosis are distinct and are visualized in the following diagrams.
References
- 1. This compound—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marine Staurosporine Analogues: Activity and Target Identification in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Bongkrekic Acid and Isobongkrekic Acid: Structure, Function, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of bongkrekic acid (BKA) and its isomer, isothis compound (iBKA). Both are potent mitochondrial toxins that specifically target the adenine nucleotide translocator (ANT), a critical component of cellular energy metabolism. Understanding the nuanced differences in their structure and function is crucial for researchers investigating mitochondrial physiology, apoptosis, and for professionals in drug development exploring ANT as a potential therapeutic target. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of their mechanism of action.
Structural and Functional Overview
This compound and isothis compound are highly unsaturated tricarboxylic fatty acids produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] While sharing the same molecular formula (C28H38O7) and molecular weight, their stereochemistry imparts significant differences in their biological activity.[2][3] The primary structural distinction lies in the geometric configuration of the two carboxylic acid groups at one end of the molecule; BKA possesses a trans configuration, whereas iBKA has a cis configuration.[3] This seemingly minor variation has a profound impact on their interaction with the adenine nucleotide translocator.
Both molecules function as uncompetitive inhibitors of ANT, binding to the same site and preventing the exchange of mitochondrial ATP for cytosolic ADP.[3][4] This inhibition halts oxidative phosphorylation and leads to cellular energy depletion. However, this compound exhibits a significantly higher binding affinity and, consequently, greater toxicity than its isomer.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters differentiating the biological activity of this compound and isothis compound.
| Parameter | This compound (BKA) | Isothis compound (iBKA) | Reference(s) |
| Inhibition Constant (Ki) for ANT | 2 x 10⁻⁸ M (rat liver mitochondria) | Not explicitly reported, but affinity is 2-4 times lower than BKA. | [4][5] |
| Dissociation Constant (Kd) for ANT | 10-40 x 10⁻⁹ M (rat heart mitochondria) | Not reported | [6] |
| Binding Affinity to Mitochondria | High | Moderate (one-half to one-fourth that of BKA) | [5] |
| High-Affinity Binding Sites | 0.15-0.20 nmol/mg protein (rat liver mitochondria); 1.1-1.3 nmol/mg protein (rat heart mitochondria) | 0.13-0.20 nmol/mg protein (rat liver mitochondria); ~1 nmol/mg protein (rat heart mitochondria) | [5][6] |
| In Vivo Toxicity (LD50 in mice) | Oral: 0.68–6.84 mg/kg; Intravenous: 1.41 mg/kg | Reported to be one-fifth the toxicity of BKA. | [3] |
Mechanism of Action: Inhibition of the Adenine Nucleotide Translocator
This compound and its isomer exert their toxic effects by arresting the function of the adenine nucleotide translocator (ANT), an integral protein of the inner mitochondrial membrane. The following diagram illustrates this inhibitory mechanism.
Caption: Inhibition of the Adenine Nucleotide Translocator by this compound and Isothis compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and isothis compound.
Measurement of ANT Activity using a Fluorescence-Based Assay
This protocol describes a method to measure the ADP/ATP exchange activity of ANT in isolated mitochondria or reconstituted liposomes using the fluorescent magnesium indicator, Magnesium Green™.
Principle: The assay leverages the different binding affinities of ATP and ADP for Mg²⁺. The fluorescent dye Magnesium Green™ exhibits increased fluorescence in the presence of free Mg²⁺. As ANT exchanges ADP for newly synthesized ATP, the extramitochondrial concentration of ATP increases, leading to the chelation of Mg²⁺ and a subsequent decrease in fluorescence, which can be monitored in real-time.
Materials:
-
Isolated mitochondria or liposomes with reconstituted ANT
-
Assay Buffer: 50 mM Na₂SO₄, 10 mM Tris, 10 mM MES, 0.6 mM EGTA, pH 7.34
-
Magnesium Green™ (fluorescent dye)
-
ATP and ADP stock solutions
-
This compound or Isothis compound stock solutions
-
Fluorometer
Procedure:
-
Prepare the assay buffer and equilibrate to the desired temperature (e.g., 25°C).
-
In a fluorometer cuvette, add the assay buffer, isolated mitochondria (e.g., 0.5 mg/mL), Magnesium Green™ (e.g., 1 µM), and MgCl₂ (e.g., 1 mM).
-
Record the baseline fluorescence.
-
To initiate the reaction, add a known concentration of ADP (e.g., 200 µM).
-
Monitor the decrease in fluorescence over time, which corresponds to ATP export.
-
For inhibition studies, pre-incubate the mitochondria with varying concentrations of this compound or Isothis compound for a specified time before the addition of ADP.
-
Calculate the rate of ATP/ADP exchange from the change in fluorescence, and determine the IC50 or Ki values for the inhibitors.
In Vivo Acute Toxicity Assessment in Mice
This protocol outlines a general procedure for determining the acute oral toxicity of this compound and Isothis compound in a murine model, adapted from OECD guidelines.
Animals:
-
Healthy, young adult mice (e.g., C57BL/6), nulliparous and non-pregnant females, or males.
-
Animals should be acclimatized to the laboratory conditions for at least 5 days.
Procedure:
-
House the mice in standard cages with free access to food and water.
-
Divide the animals into experimental groups (e.g., a control group and several dose groups for each compound).
-
Prepare the test substances (BKA and iBKA) in a suitable vehicle (e.g., corn oil).
-
Administer a single oral dose of the test substance to each animal in the respective dose groups via gavage. The control group receives the vehicle only.
-
Observe the animals closely for clinical signs of toxicity and mortality at regular intervals for the first 24 hours (e.g., 30 minutes, 1, 2, 4, and 24 hours) and then daily for 14 days.
-
Record body weights before dosing and at least weekly thereafter.
-
At the end of the observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (those that died during the study and those euthanized at the end).
-
Calculate the LD50 value with a 95% confidence interval using appropriate statistical methods (e.g., probit analysis).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the inhibitory effects of this compound and Isothis compound on mitochondrial function.
Caption: Workflow for Comparative Analysis of this compound and Isothis compound.
Conclusion
This compound and isothis compound, while structurally similar, exhibit marked differences in their biological activity. The trans configuration of the dicarboxylic acid moiety in this compound confers a higher binding affinity for the adenine nucleotide translocator, resulting in more potent inhibition and significantly greater toxicity compared to the cis configuration of isothis compound. This structure-activity relationship underscores the exquisite sensitivity of the ANT to its inhibitors. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the mechanisms of these fascinating toxins and to leverage this knowledge in the fields of mitochondrial research and drug discovery.
References
- 1. A Fluorescence-Based Method to Measure ADP/ATP Exchange of Recombinant Adenine Nucleotide Translocase in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 3. This compound—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isothis compound, a new inhibitor of mitochondrial ADP-ATP transport: radioactive labeling and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of (3H) this compound with the mitochondrial adenine nucleotide translocator - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
